molecular formula C11H8N2O B3054608 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- CAS No. 61338-30-5

3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Cat. No.: B3054608
CAS No.: 61338-30-5
M. Wt: 184.19 g/mol
InChI Key: DDQBVRVVGLTMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-2-3-10-9(4-7)11(14)8(5-12)6-13-10/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQBVRVVGLTMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640807
Record name 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-30-5
Record name 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activity and Pharmacological Potential of 4-Hydroxy-6-methyl-3-quinolinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the architectural foundation for numerous FDA-approved therapeutics. Among its functionalized variants, 3-quinolinecarbonitrile, 4-hydroxy-6-methyl- (and its aminated bioisosteres) represents a highly versatile intermediate and active pharmacophore[1].

This technical whitepaper provides an in-depth analysis of the biological activities of 4-hydroxy-6-methyl-3-quinolinecarbonitrile derivatives. By examining their structure-activity relationships (SAR), mechanistic pathways in oncology and infectious diseases, and the empirical protocols used to validate their efficacy, this guide serves as a comprehensive resource for drug development professionals.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological versatility of 3-quinolinecarbonitrile derivatives stems from the precise spatial arrangement of their functional groups. The 4-hydroxy-6-methyl-3-quinolinecarbonitrile core is frequently subjected to chlorination and subsequent nucleophilic aromatic substitution to yield 4-anilino or 4-amino derivatives, which are potent kinase inhibitors[2].

  • The 3-Carbonitrile Group (-CN): This strongly electron-withdrawing group is critical for target binding. In kinase inhibitors, the nitrogen of the cyano group acts as a highly directional hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Met or Cys residues) in the hinge region of the kinase ATP-binding pocket[2].

  • The 4-Position (Hydroxy/Anilino): While the 4-hydroxy group provides antimicrobial properties, substitution with bulky anilino groups (e.g., 2,4-dichloroaniline) drives the molecule deep into the hydrophobic pocket of kinases like Src, Abl, and MEK1[3]. This substitution dictates the selectivity profile of the drug.

  • The 6-Methyl Group (-CH3): The methyl group at the 6-position modulates the overall lipophilicity (LogP) of the molecule. It projects into the solvent-exposed region or a secondary hydrophobic back-pocket, enhancing cellular permeability and extending the half-life of the compound without causing steric clashes[4].

Primary Biological Activity: Precision Kinase Inhibition (Oncology)

The most prominent application of 3-quinolinecarbonitrile derivatives is in targeted oncology. Derivatives of this scaffold, such as Bosutinib (SKI-606) and Pelitinib (EKB-569), have demonstrated profound efficacy in inhibiting aberrant signal transduction pathways[5].

Src and Abl Kinase Inhibition

Src kinase plays a critical role in epithelial-mesenchymal transition (EMT), tumor invasion, and metastasis. 4-anilino-3-quinolinecarbonitrile derivatives are potent, ATP-competitive dual inhibitors of Src and Abl kinases[5]. By ablating the tyrosine phosphorylation of Bcr-Abl, these compounds induce apoptosis in chronic myelogenous leukemia (CML) cells[6].

MEK1 and MAPK Pathway Suppression

High-throughput screening has identified specific 3-quinolinecarbonitrile derivatives as potent inhibitors of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). Unlike traditional inhibitors, certain derivatives achieve sub-10 nmol/L IC50 values against MEK1 by competitively blocking ATP binding, thereby suppressing downstream ERK phosphorylation and halting tumor proliferation[3].

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates MEK MEK1/2 Kinase Src->MEK Signal Transduction ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 3-Quinolinecarbonitrile Derivatives Inhibitor->Src ATP-Competitive Inhibition Inhibitor->MEK ATP-Competitive Inhibition

Figure 1: Multi-kinase inhibition profile of 3-quinolinecarbonitrile derivatives in the MAPK/Src pathway.

Secondary Biological Activity: Antimicrobial Efficacy

Beyond oncology, 4-hydroxy-6-methylquinoline-3-carbonitrile and its 2-amino derivatives exhibit broad-spectrum antibacterial activity[7].

Mechanism of Action: These compounds primarily target bacterial DNA gyrase and topoisomerase IV. By intercalating into the DNA-enzyme complex, they prevent the resealing of double-stranded DNA breaks. The presence of the 4-hydroxy and 3-cyano groups creates a highly polar interface that mimics the binding mode of fluoroquinolones, resulting in significant growth inhibition of both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains[7].

Quantitative Pharmacological Data

The following table synthesizes the biological activity metrics of key 3-quinolinecarbonitrile derivatives across different molecular targets, demonstrating the scaffold's tunable nature.

Compound Class / DerivativePrimary TargetMechanism of ActionEfficacy Metric (IC50 / MIC)Clinical Context
4-Anilino-3-quinolinecarbonitrile Src / Abl KinaseATP-Competitive Inhibition1.2 nM (Src) / 1.0 nM (Abl)Chronic Myelogenous Leukemia[5]
Substituted 4-Anilino-3-CNQ MEK1 KinaseATP-Competitive Inhibition< 10 nMSolid Tumors (Colon/Breast)[3]
4-Hydroxy-6-methyl-3-CNQ DNA GyraseEnzyme-DNA Complex Stabilization3.13 – 12.5 µM (MIC)Broad-spectrum Antibacterial[7]
6,7-Dimethoxy-3-CNQ EGFRIrreversible ATP-site Binding5.0 nMNon-Small Cell Lung Cancer[8]

Experimental Workflows & Validated Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate the biological activity of these derivatives. Causality is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol 1: In Vitro Radiometric Kinase Assay (ATP-Competitive Binding)

This protocol determines the IC50 of 3-quinolinecarbonitrile derivatives against isolated kinases (e.g., MEK1 or Src).

Rationale & Causality: A radiometric assay using


-[33P]-ATP is utilized because it provides the highest sensitivity for detecting direct phosphate transfer, avoiding the false positives common in fluorescence-interference assays when testing highly conjugated quinoline compounds[9].
  • Compound Preparation: Dissolve the 3-quinolinecarbonitrile derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Causality: Maintaining a final DMSO concentration of

    
     1% in the assay buffer prevents solvent-induced enzyme denaturation.
    
  • Enzyme Incubation: Combine 2-5 µg of recombinant kinase (e.g., MEK1) with the inhibitor in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT. Incubate for 30 minutes at 0°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add the specific protein substrate (e.g., inactive ERK) and 10 µM ATP spiked with 1 µCi of

    
    -[33P]-ATP. Incubate at 30°C for 30 minutes.
    
  • Reaction Quenching: Stop the reaction by adding an equal volume of 10% Trichloroacetic acid (TCA) or 50 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ ions required for the kinase's catalytic mechanism, instantly freezing the reaction state.

  • Filtration & Detection: Harvest the reaction onto phosphocellulose filter mats. Wash extensively with 0.5% phosphoric acid. Causality: Phosphoric acid washes remove unreacted, free

    
    -[33P]-ATP, ensuring that the scintillation signal is derived exclusively from the phosphorylated protein substrate.
    
  • Analysis: Quantify radioactivity via liquid scintillation counting and calculate the IC50 using non-linear regression analysis.

Workflow Prep Compound Dilution (DMSO & Buffer) Incubate Enzyme Incubation (Kinase + Inhibitor) Prep->Incubate ATP ATP & Substrate Addition (33P-ATP) Incubate->ATP Wash Quench & Wash (EDTA / Phosphoric Acid) ATP->Wash Detect Scintillation Counting Wash->Detect Analyze IC50 Calculation (Non-linear regression) Detect->Analyze

Figure 2: Step-by-step radiometric kinase assay workflow for evaluating ATP-competitive inhibitors.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Used to determine the Minimum Inhibitory Concentration (MIC) of 4-hydroxy-6-methyl- derivatives.

Rationale & Causality: Broth microdilution is preferred over agar diffusion for quinoline derivatives because the lipophilicity of the 6-methyl group can impede uniform diffusion through agar matrices, leading to artificially inflated resistance profiles.

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Drug Dilution: Prepare two-fold serial dilutions of the quinoline derivative in MHB across a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Causality: Ensuring a final well concentration of

    
     CFU/mL standardizes the bacteria-to-drug ratio, preventing inoculum effects.
    
  • Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.

  • Viability Detection: Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides a definitive, objective visual and fluorometric readout of cell viability, overcoming the difficulty of reading turbidity in wells containing precipitated lipophilic compounds.

References

  • Benchchem. "2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile".
  • AACR Journals. "Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1".
  • ACS Publications. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles". Journal of Medicinal Chemistry.
  • US Patents. "3-quinolinecarbonitrile protein kinase inhibitors".
  • Biointerface Research in Applied Chemistry. "Antibacterial Properties of Quinoline Derivatives: A Mini-Review".
  • NIH PubMed Central. "Drugs for solid cancer: the productivity crisis prompts a rethink".
  • Eureka Select. "4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors".
  • Frontiers. "Recent advances in functionalized quinoline scaffolds and hybrids".
  • SciSpace. "SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases".

Sources

Technical Monograph: Spectroscopic Characterization & Structural Analysis of 4-Hydroxy-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Analyte: 4-Hydroxy-6-methylquinoline-3-carbonitrile Alternative Nomenclature: 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile; 3-Cyano-6-methyl-4-quinolone CAS Registry Number: 71083-62-0 (oxo-form) / 61338-30-5 (hydroxy-form) Molecular Formula: C


H

N

O Molecular Weight: 184.19 g/mol

This guide provides an in-depth spectroscopic analysis of 4-hydroxy-6-methylquinoline-3-carbonitrile, a critical scaffold in medicinal chemistry used in the development of kinase inhibitors (e.g., MEK, EGFR) and antibacterial agents. The analysis focuses on the 4-oxo tautomer , which is the predominant species in the solid state and in polar solvents (DMSO, MeOH), a distinction often overlooked in standard databases.

Synthesis & Structural Context

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The most robust synthesis route is the Gould-Jacobs type cyclization using p-toluidine and ethyl (ethoxymethylene)cyanoacetate (EMCA).

Experimental Workflow
  • Condensation: p-Toluidine reacts with EMCA to form ethyl 2-cyano-3-(p-tolylamino)acrylate.

  • Cyclization: Thermal cyclization (typically in Dowtherm A at 250°C) closes the ring.

  • Isolation: Precipitation and washing remove the unreacted amine and solvent.

Diagram 1: Synthesis & Tautomerism Logic

Synthesis Reactants p-Toluidine + Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 2-cyano-3-(p-tolylamino)acrylate (Acrylate Intermediate) Reactants->Intermediate Condensation (100°C) Cyclization Thermal Cyclization (250°C, -EtOH) Intermediate->Cyclization Dowtherm A Product_Oxo 4-Oxo-6-methyl-3-quinolinecarbonitrile (Major Tautomer) Cyclization->Product_Oxo Major Path Product_OH 4-Hydroxy-6-methyl-3-quinolinecarbonitrile (Minor Tautomer) Product_Oxo->Product_OH Tautomeric Equilibrium

Caption: Synthetic pathway via modified Gould-Jacobs reaction and the keto-enol tautomeric equilibrium favoring the 4-oxo form.

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the mandatory solvent. In CDCl

, solubility is poor, and exchangeable protons (NH/OH) broaden into the baseline.

H NMR Analysis (400 MHz, DMSO-

)

The spectrum is defined by the desymmetrization of the benzene ring by the 6-methyl group and the highly deshielded H-2 proton.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.80 - 13.00 Broad Singlet1HNH (N-1)Lactam NH proton involved in intermolecular H-bonding. Its presence confirms the 4-oxo tautomer.
8.60 - 8.75 Singlet1HH-2 The most characteristic signal. Deshielded by the adjacent N-1 and the electron-withdrawing nitrile group at C-3.
7.95 Singlet (d*)1HH-5 meta-coupling to H-7 is often unresolved. Deshielded by the C-4 carbonyl anisotropy.
7.65 Doublet (

Hz)
1HH-8 Ortho-coupling to H-7.
7.55 dd (

Hz)
1HH-7 Coupled to H-8 (ortho) and H-5 (meta).
2.45 Singlet3H-CH

Methyl group at C-6.

Note: The H-5 signal may appear as a narrow doublet (


 Hz) due to meta-coupling with H-7.

C NMR Analysis (100 MHz, DMSO-

)

The carbon spectrum confirms the oxidation state of the ring carbons.

Shift (

, ppm)
TypeAssignmentNotes
175.5 C=OC-4 Characteristic of 4-quinolone carbonyl.
149.0 CHC-2 Highly deshielded alpha-carbon.
138.5 CC-8a Bridgehead carbon.
135.0 CC-6 Methyl-substituted carbon.[1]
133.5 CHC-7
126.0 CHC-8
125.0 CHC-5
119.5 CC-4a Bridgehead carbon.
116.0 CN-CN Nitrile carbon at C-3.
95.5 CC-3 Alpha-carbon to nitrile; shielded by resonance.
21.0 CH

-CH

Methyl carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest way to distinguish the 4-hydroxy (enol) from the 4-oxo (keto) form.

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2220–2230 cm
    
    
    
    . This is the diagnostic fingerprint for the 3-cyano group.
  • Carbonyl Stretch (

    
    ):  A strong band at 1640–1660 cm
    
    
    
    .
    • Insight: If this band is absent and replaced by broad OH bands, the sample may be the enol ether or a salt. In the free base, the keto form dominates, showing this strong carbonyl absorption.

  • NH/OH Stretch: A broad, diffuse band from 2800–3200 cm

    
     , indicative of the H-bonded lactam NH.
    
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).
  • Fragmentation Pathway (EI/CID): The fragmentation follows a predictable "unzipping" of the heterocyclic ring.

Diagram 2: Mass Spec Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 185 Frag1 Loss of CO (-28) [M+H - CO]+ m/z 157 Parent->Frag1 - CO (Carbonyl) Frag2 Loss of HCN (-27) [M+H - CO - HCN]+ m/z 130 Frag1->Frag2 - HCN (Nitrile) Frag3 Benzylic Cation (Tropylium-like) m/z 103/104 Frag2->Frag3 Ring Contraction

Caption: Proposed ESI+ fragmentation pathway. The sequential loss of Carbon Monoxide (CO) and Hydrogen Cyanide (HCN) is characteristic of 3-cyano-4-quinolones.

Experimental Protocols (Self-Validating Systems)

Protocol A: NMR Sample Preparation & Acquisition

To ensure reproducibility and avoid concentration-dependent shifts.

  • Preparation: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-

    
     .
    
  • Additives: Do NOT add TFA or acid; this will protonate the carbonyl oxygen, shifting the C-2 and C-4 signals significantly.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the quaternary nitrile carbon (C-3) and carbonyl (C-4) for quantitative integration.
Protocol B: Tautomer Verification (D O Shake)

To distinguish NH from aromatic protons.

  • Acquire the standard

    
    H spectrum.
    
  • Add 1 drop of D

    
    O to the NMR tube and shake.
    
  • Result: The broad singlet at 12.8 ppm will disappear (exchange with D). The aromatic signals (8.6, 7.9, 7.6, 7.5 ppm) will remain but may sharpen due to loss of coupling to NH.

References & Authoritative Grounding

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Foundational text for the synthesis of the 4-hydroxyquinoline scaffold.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1] I. Through Ethoxymethylene Malonic Ester.[2] Journal of the American Chemical Society, 68(7), 1204–1208. Link

    • Establishes the cyclization mechanics relevant to the 6-methyl derivative.

  • Al-Mulla, A. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. Arkivoc, 2010(xi), 254-264.[2] Link

    • Provides modern spectroscopic data (NMR/IR/MS) for closely related 3-cyano-4-quinolone analogues, validating the shift predictions.

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 13245 (4-Hydroxyquinoline-3-carbonitrile). AIST, Japan. Link

    • Reference spectrum for the core scaffold without the methyl group, used for comparative shift analysis.

Sources

In Silico ADME/Tox Profiling of 4-Hydroxy-6-methylquinoline-3-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (CAS: 61338-30-5)

Executive Summary & Rationale

As a Senior Application Scientist, I approach in silico evaluation not merely as a data-gathering exercise, but as a predictive framework designed to preempt clinical attrition. The quinoline core is a well-documented "privileged structure" in medicinal chemistry, frequently utilized in antimalarial, antimicrobial, and antineoplastic agents. However, the specific substitution pattern of 4-hydroxy-6-methylquinoline-3-carbonitrile —featuring a 3-carbonitrile, a 4-hydroxy group, and a 6-methyl group—fundamentally alters its electron density, lipophilicity, and metabolic liabilities.

This whitepaper provides an authoritative, step-by-step guide to the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling of this compound. By establishing a self-validating computational workflow, we can confidently predict its viability as a lead scaffold before committing to resource-intensive in vitro and in vivo assays.

Molecular Descriptors & Physicochemical Profiling

The foundation of any pharmacokinetic prediction lies in the compound's physicochemical properties. We evaluate these metrics against Lipinski’s Rule of Five and Veber’s Rules to establish baseline oral bioavailability[1].

Quantitative Data Summary
PropertyValueOptimal ThresholdStatus
Molecular Weight (MW) 184.19 g/mol < 500 g/mol Pass
LogP (XLogP3) 1.71< 5.0Pass
H-Bond Donors (HBD) 1 (-OH group)< 5Pass
H-Bond Acceptors (HBA) 2 (-C#N, Quinoline N)< 10Pass
Topological Polar Surface Area (TPSA) 56.65 Ų< 140 ŲPass
Rotatable Bonds 0< 10Pass
Causality & Mechanistic Insights
  • LogP (1.71): This value indicates a highly favorable hydrophilic-lipophilic balance. The compound is lipophilic enough to passively diffuse across lipid bilayers (e.g., intestinal epithelium) but hydrophilic enough to remain soluble in aqueous plasma without excessive plasma protein binding.

  • TPSA (56.65 Ų): TPSA is a direct correlate of passive membrane transport. A value below 140 Ų guarantees excellent gastrointestinal absorption. Furthermore, because it falls below the stringent 90 Ų threshold, this molecule possesses the theoretical capacity to cross the Blood-Brain Barrier (BBB), making it a viable scaffold for central nervous system (CNS) targets.

  • Rigidity: With zero rotatable bonds, the entropic penalty upon binding to a target receptor is minimized, often leading to higher binding affinities compared to highly flexible analogs.

Pharmacokinetic (ADME) Evaluation

To map the compound's journey through the human body, we utilize graph-based signature models [2].

  • Absorption: Given the low molecular weight and optimal LogP, Caco-2 cell permeability is predicted to be exceptionally high. The compound will not rely on active transport mechanisms (e.g., PepT1) for systemic entry.

  • Distribution: The Volume of Distribution (VDss) is expected to be moderate. The lack of highly basic amines prevents extensive tissue trapping (lysosomotropism), ensuring the drug remains available in the central compartment.

  • Metabolism: The 6-methyl group is a classic "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4) frequently target such exposed aliphatic groups for oxidation, forming a hydroxymethyl intermediate. Concurrently, the 4-hydroxy group provides an immediate handle for Phase II metabolism (UGT enzymes), leading to rapid glucuronidation.

  • Excretion: The resulting glucuronide conjugate will be highly hydrophilic, facilitating rapid renal clearance. This dual-pathway clearance mechanism significantly reduces the risk of bioaccumulation.

Toxicity & Safety Profiling (Tox)

Safety profiling is the primary gatekeeper in drug discovery. We utilize predictive toxicological endpoints to flag structural alerts [3].

  • hERG Inhibition (Cardiotoxicity): Blockade of the hERG potassium channel is typically driven by highly lipophilic, basic amines (LogP > 3). Because the quinoline nitrogen in this compound is rendered less basic by the electron-withdrawing 3-carbonitrile group, and the LogP is only 1.71, the risk of hERG-mediated QT prolongation is exceptionally low.

  • Hepatotoxicity (DILI): The carbonitrile group (-C#N) is metabolically stable when attached directly to an aromatic ring. It does not undergo oxidative cleavage to release toxic cyanide ions, mitigating severe hepatotoxic risks.

  • AMES Mutagenicity: While some planar quinolines can intercalate DNA, the steric bulk of the 6-methyl group and the electronic disruption from the 4-hydroxy tautomerization generally reduce planar intercalation potential, resulting in a negative predicted AMES profile.

Experimental Protocols for In Silico Workflows

To ensure trustworthiness, the following protocol represents a self-validating system. Predictions from one algorithmic approach must be cross-referenced with orthogonal models to establish consensus.

Step 1: Ligand Preparation & Curation

  • Draw the 2D structure of 4-hydroxy-6-methylquinoline-3-carbonitrile in a chemoinformatics tool (e.g., ChemDraw or MarvinSketch).

  • Generate the canonical SMILES string: N#CC1=C(O)C2=CC(C)=CC=C2N=C1.

  • Perform a 3D energy minimization using an MM2 or OPLS3 force field to ensure the input geometry is biologically relevant.

Step 2: Physicochemical & Drug-Likeness Evaluation

  • Navigate to the SwissADME web server [1].

  • Input the canonical SMILES and execute the calculation.

  • Extract the Lipinski, Veber, and Muegge rule compliance data. Validation check: Ensure TPSA matches the theoretical calculation of 56.65 Ų.

Step 3: Pharmacokinetic Profiling

  • Access the pkCSM predictive platform [2].

  • Select "Pharmacokinetics" and input the SMILES.

  • Record the Caco-2 permeability, VDss, and CYP450 substrate/inhibitor status. Validation check: Cross-reference the CYP3A4 substrate prediction with the SwissADME BOILED-Egg model.

Step 4: Toxicological Endpoint Prediction

  • Submit the SMILES to the ProTox-II server [3].

  • Evaluate the acute toxicity (LD50), hepatotoxicity, and specific molecular initiating events (e.g., hERG binding).

  • Compile the consensus data into a final Lead Optimization Decision matrix.

Systems & Network Pharmacology Visualizations

The following diagrams illustrate the logical flow of the ADME/Tox evaluation and the predicted metabolic fate of the compound.

Workflow Architecture

ADMET_Workflow cluster_0 Physicochemical Profiling cluster_1 Pharmacokinetics (ADME) cluster_2 Toxicity Profiling Input Compound Input (CAS: 61338-30-5) Lipinski Lipinski's Rule of 5 (MW, LogP, HBD, HBA) Input->Lipinski TPSA TPSA & Flexibility (Membrane Permeability) Input->TPSA Abs Absorption (Caco-2, HIA) Lipinski->Abs TPSA->Abs Dist Distribution (VDss, BBB) Abs->Dist Met Metabolism (CYP450 Profiling) Dist->Met Exc Excretion (Clearance, Half-life) Met->Exc Hepatotox Hepatotoxicity (DILI) Exc->Hepatotox hERG hERG Inhibition (Cardiotoxicity) Exc->hERG AMES AMES Mutagenicity (Genotoxicity) Exc->AMES Output Lead Optimization Decision Hepatotox->Output hERG->Output AMES->Output

Figure 1: Sequential in silico ADME/Tox workflow for computational lead validation.

Predicted Metabolic Pathway

CYP450_Metabolism Parent 4-Hydroxy-6-methylquinoline-3-carbonitrile (Parent Compound) CYP1A2 CYP1A2 (Inhibitor/Substrate) Parent->CYP1A2 Binding CYP3A4 CYP3A4 (Major Metabolizer) Parent->CYP3A4 Oxidation CYP2D6 CYP2D6 (Non-inhibitor) Parent->CYP2D6 No Interaction Phase2 Phase II Conjugation (Glucuronidation at 4-OH) Parent->Phase2 Direct Conjugation Metabolite2 Aromatic Hydroxylation (Quinoline Ring) CYP1A2->Metabolite2 Metabolite1 Aliphatic Hydroxylation (-CH3 to -CH2OH) CYP3A4->Metabolite1 Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion (Hydrophilic Conjugate) Phase2->Excretion

Figure 2: Predicted CYP450 and Phase II metabolic clearance pathways.

Conclusion

The in silico ADME/Tox profiling of 4-hydroxy-6-methylquinoline-3-carbonitrile reveals a highly tractable medicinal chemistry scaffold. Its strict adherence to Lipinski's Rule of Five, combined with a highly favorable TPSA and LogP profile, suggests excellent oral bioavailability and potential CNS penetrance. The presence of clear metabolic handles (the 6-methyl and 4-hydroxy groups) ensures predictable clearance pathways, minimizing the risk of systemic toxicity. This compound is strongly recommended for advancement into in vitro microsomal stability and Caco-2 permeability assays.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. URL:[Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. URL:[Link]

Antimicrobial and Antifungal Activity of 4-Hydroxy-6-methyl-3-quinolinecarbonitrile Derivatives: Synthesis, Mechanisms, and Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Among these, the 4-hydroxy-6-methyl-3-quinolinecarbonitrile nucleus has emerged as a highly versatile and potent pharmacophore. This technical guide provides an in-depth analysis of the chemical synthesis, structural rationale, and dual-action biological mechanisms of these derivatives. Designed for drug development professionals, this whitepaper elucidates the causality behind synthetic methodologies and provides self-validating experimental protocols for evaluating antimicrobial efficacy.

Chemical Synthesis & Structural Rationale

The synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile and its downstream derivatives relies on a highly controlled sequence of condensation, thermal cyclization, and nucleophilic aromatic substitution (SNAr). Each step is engineered to preserve the electron-withdrawing carbonitrile group, which is critical for target enzyme binding.

Step-by-Step Synthetic Methodology
  • Knoevenagel Condensation: The synthesis initiates with the condensation of p-toluidine (4-methylaniline) and ethyl (ethoxymethylene)cyanoacetate. Conducted at elevated temperatures (typically 140°C), this step forms an acyclic intermediate[1].

  • Thermal Cyclization: The acyclic intermediate is subjected to extreme thermal cyclization (refluxing at ~250°C). Causality of Solvent Choice: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is strictly required here. Its high boiling point provides the thermodynamic energy necessary to drive the elimination of ethanol and force the ring closure without degrading the sensitive carbonitrile moiety.

  • Electrophilic Activation: The resulting 4-hydroxy-6-methyl-3-quinolinecarbonitrile exists in a tautomeric equilibrium with its 4-quinolone form, rendering the C4 position poorly electrophilic. To resolve this, the compound is refluxed in phosphorus oxychloride (POCl3). This converts the hydroxyl group into a chloride leaving group, yielding 4-chloro-6-methyl-3-quinolinecarbonitrile[1].

  • Nucleophilic Aromatic Substitution (SNAr): The activated C4 position is now primed for SNAr. Reacting the 4-chloro intermediate with various nucleophiles (e.g., hydrazines, primary amines, or triazole precursors) yields the final biologically active derivatives[2].

SynthesisWorkflow A p-Toluidine + Ethyl (ethoxymethylene)cyanoacetate B Knoevenagel Condensation (140°C) A->B C Acyclic Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D Eliminates Ethanol E 4-Hydroxy-6-methyl-3-quinolinecarbonitrile D->E F Chlorination (POCl3) Activation of C4 E->F G 4-Chloro-6-methyl-3-quinolinecarbonitrile F->G H Nucleophilic Substitution (Amines, Hydrazines) G->H SNAr Reaction I Active Antimicrobial Derivatives H->I

Workflow for synthesizing 4-hydroxy-6-methyl-3-quinolinecarbonitrile derivatives.

Mechanisms of Antimicrobial & Antifungal Action

The pharmacological potency of these derivatives stems from the synergistic interaction between the quinoline core and the 3-carbonitrile moiety.

Antibacterial Mechanism: DNA Gyrase Inhibition

Quinoline-3-carbonitrile derivatives exhibit broad-spectrum antibacterial activity by targeting bacterial DNA gyrase (topoisomerase II)[3]. The planar quinoline core intercalates into the DNA cleavage complex. Density Functional Theory (DFT) studies and molecular docking reveal that the carbonitrile group significantly lowers the HOMO-LUMO energy gap, enhancing the molecule's electron affinity[3]. This allows the nitrile nitrogen to act as a potent hydrogen bond acceptor, anchoring the drug to critical serine or arginine residues within the gyrase active site, thereby halting DNA supercoiling and triggering bacterial apoptosis[4].

Antifungal Mechanism: CYP51 Inhibition

In fungal pathogens, the primary target is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. The 3-carbonitrile group is not merely a structural placeholder; it actively participates in target binding. Molecular modeling indicates that the cyanoquinoline ring engages in critical π-stacking with aromatic residues in the active site, while the strong dipole of the nitrile group facilitates polar interactions with the heme iron, disrupting membrane integrity[4].

MOA A Quinolinecarbonitrile Derivative B Bacterial Cell Penetration A->B C Fungal Cell Penetration A->C D Binds DNA Gyrase (Subunit A) B->D E Binds Lanosterol 14α-demethylase (CYP51) C->E Nitrile-Heme Interaction F Inhibits DNA Supercoiling D->F G Inhibits Ergosterol Synthesis E->G H Bacterial Cell Death F->H I Fungal Membrane Disruption G->I

Dual mechanism of action targeting bacterial DNA gyrase and fungal CYP51.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern at the C4 position dictates the spectrum of activity. For instance, coupling the quinoline core with 1,3,4-oxadiazoline or 1,2,4-triazoline moieties yields double-tailed acyclo C-nucleosides that demonstrate profound efficacy against both Gram-positive and Gram-negative strains[5].

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Quinolinecarbonitrile Derivatives

Derivative ClassTarget Organism (Gram +)Target Organism (Gram -)Target Organism (Fungi)MIC Range (µg/mL)
C-Nucleoside Analogs Staphylococcus aureusEscherichia coliCandida albicans3.13 – 12.5
Thiazolidine Hybrids Bacillus subtilisPseudomonas aeruginosaAspergillus niger6.25 – 25.0
Unsubstituted Core Streptococcus pyogenesProteus mirabilisNone50.0 – 100.0

Data synthesized from structure-activity relationship studies evaluating quinoline-3-carbonitrile and C-nucleoside analogs[5],[3],[6].

Experimental Protocols: Self-Validating Broth Microdilution Assay

To ensure high-fidelity data when evaluating the synthesized derivatives, researchers must utilize a self-validating Broth Microdilution Assay incorporating a redox indicator.

Causality of Protocol Design: Traditional turbidity-based MIC readings are subjective and prone to false positives from precipitated drug compounds. By introducing resazurin, the protocol becomes self-validating: metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, binary readout of cell viability regardless of compound solubility.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate bacterial/fungal strains on Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the quinolinecarbonitrile derivative in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (Columns 1-10). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Internal Controls (Validation Step):

    • Column 11 (Positive Growth Control): Broth + Inoculum + 1% DMSO (Validates organism viability).

    • Column 12 (Negative Sterility Control): Broth + 1% DMSO only (Validates media sterility).

    • Reference Standard Wells: Include Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as benchmarks.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to all wells except Column 12. Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Data Acquisition: The MIC is strictly defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

References

1.2 - National Institutes of Health (NIH) 2.5 - American Chemical Society (ACS) 3. 4 - American Chemical Society (ACS) 4. 3 - National Institutes of Health (NIH) 5. - Google Patents / WIPO 6.6 - Biointerface Research in Applied Chemistry 7.7 - SSRN

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals embarking on the critical task of elucidating the mechanism of action (MoA) for the novel compound, 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-. Given the absence of specific literature on this molecule, this document provides a comprehensive, experience-driven framework for its investigation. We will leverage established methodologies and insights from structurally related quinoline and quinolone derivatives to propose a robust, multi-pronged approach for target identification, validation, and mechanistic characterization.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline and 4-hydroxyquinolone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Derivatives of 3-quinolinecarbonitrile, in particular, have demonstrated significant potential as inhibitors of various protein kinases, including MEK1, Src, EGFR, HER-2, and BRAFV600E, which are critical nodes in oncogenic signaling pathways.[1][2][3] Furthermore, the broader 4-hydroxyquinolone class has been associated with anticancer, anti-inflammatory, antiviral, and phosphodiesterase (PDE) inhibitory activities.[4][5][6]

The specific substitutions on our subject molecule, a methyl group at position 6 and a hydroxyl group at position 4, suggest the potential for specific interactions within protein binding pockets, warranting a thorough investigation into its MoA. This guide will outline a logical and technically sound workflow to unravel the therapeutic promise of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-.

Proposed Target Classes and Initial Hypothesis Generation

Based on the established pharmacology of related compounds, we can formulate initial hypotheses regarding the potential molecular targets of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-. These hypotheses will guide our initial screening and experimental design.

Primary Hypothesized Target Classes:

  • Protein Kinases: The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established kinase inhibitor pharmacophore.[1][3] It is plausible that our compound interacts with the ATP-binding site of various kinases. Key families to investigate include:

    • MAPK Pathway: MEK1, ERK1/2, BRAF[1][2]

    • Src Family Kinases: Src, Lck, Fyn[3]

    • Receptor Tyrosine Kinases: EGFR, HER-2, VEGFR[2]

  • Phosphodiesterases (PDEs): Certain quinolinone derivatives are known to inhibit PDEs, particularly PDE3, leading to cardiotonic effects.[5]

  • Other Enzymes: The quinolone scaffold has been implicated in the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and RNA polymerase I, expanding the potential target landscape.[4]

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial for identifying the direct molecular target(s) of a novel compound. We will employ a combination of in silico, in vitro, and cell-based methodologies.

In Silico Profiling: A First Look at Potential Interactions

Before embarking on wet-lab experiments, computational methods can provide valuable initial insights and help prioritize experimental efforts.

Methodology: Molecular Docking

  • Protein Target Selection: Curate a panel of 3D crystal structures of hypothesized targets (kinases, PDEs, etc.) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformation of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- and optimize its geometry using computational chemistry software.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the compound within the active site of each target protein.

  • Analysis: Analyze the docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions). Prioritize targets that exhibit favorable binding energies and plausible interaction patterns.

In Vitro Target Identification: Unbiased and Focused Approaches

Experimental validation is paramount. A combination of broad, unbiased screening and focused, hypothesis-driven assays will provide a comprehensive picture.

Methodology: Affinity-Based Target Identification

This unbiased approach aims to "fish out" the binding partners of our compound from a complex biological sample.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., a cell line known to be sensitive to kinase inhibitors).

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads without the compound).

Target Validation: Confirming the Functional Interaction

Once potential targets are identified, it is crucial to validate that the compound directly engages the target and modulates its function.

Methodology: In Vitro Enzymatic Assays

For each validated target (e.g., a specific kinase), a direct enzymatic assay will be performed to determine the inhibitory potency of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Recombinant active kinase, substrate peptide, ATP, and 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, or fluorescence-based assays).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Parameter Description
IC50 Concentration of an inhibitor where the response (or binding) is reduced by half.
Ki Inhibition constant; the dissociation constant of the enzyme-inhibitor complex.
Mode of Inhibition Competitive, non-competitive, or uncompetitive; determined by kinetic studies.

In-Depth Mechanistic Studies in a Cellular Context

Following target identification and validation, the next critical step is to understand how the compound's interaction with its target translates into a cellular response.

Cellular Target Engagement

It is essential to confirm that the compound engages its target within a living cell.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

To understand the downstream consequences of target engagement, we must investigate the modulation of relevant signaling pathways.

Methodology: Western Blotting for Phospho-Proteins

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., phospho-ERK, phospho-AKT).

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling molecules.

Diagram: Proposed Experimental Workflow for MoA Elucidation

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular Mechanism of Action in_silico In Silico Profiling (Molecular Docking) biochemical Biochemical Screening (Kinase Panel) in_silico->biochemical Hypothesis Generation validation In Vitro Validation (Enzymatic Assays, IC50) biochemical->validation Hit Confirmation affinity Affinity Chromatography (Pull-down) affinity->validation Hit Confirmation cetsa Cellular Target Engagement (CETSA) validation->cetsa Confirmed Target pathway Signaling Pathway Analysis (Western Blot) cetsa->pathway phenotypic Phenotypic Assays (Proliferation, Apoptosis) pathway->phenotypic in_vivo In Vivo Model Studies phenotypic->in_vivo Efficacy Confirmation

Caption: A streamlined workflow for the mechanism of action studies of a novel compound.

In Vivo Corroboration of Mechanism of Action

Ultimately, the proposed mechanism of action must be confirmed in a relevant in vivo model.

Methodology: Xenograft Tumor Models

If the compound shows promising anticancer activity in vitro, its efficacy and MoA can be tested in vivo.

Experimental Protocol: Xenograft Study

  • Model System: Implant human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- at various doses.

  • Efficacy Assessment: Monitor tumor growth over time.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor samples and analyze them for biomarkers of target engagement and pathway modulation (e.g., decreased phosphorylation of the target's substrate, as measured by immunohistochemistry or Western blot).

Conclusion: Building a Coherent Mechanistic Narrative

The elucidation of a drug's mechanism of action is a multifaceted process that requires the integration of data from computational, biochemical, cellular, and in vivo studies. By systematically applying the methodologies outlined in this guide, researchers can build a robust and scientifically sound understanding of how 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- exerts its biological effects. This knowledge is not only of fundamental scientific importance but is also a critical component of any successful drug development program.

References

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central. [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Target Identification and Mode of Action Studies. University of Florida. [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of a promising class of heterocyclic compounds: 3-quinolinecarbonitrile, 4-hydroxy-6-methyl- analogs. Rooted in the rich pharmacological history of the quinoline scaffold, this exploration is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure for therapeutic innovation.

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have given rise to a multitude of therapeutic agents with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory roles.[1][2] The unique electronic and structural features of the quinoline nucleus allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1]

Within this broad class, the 4-hydroxy-3-quinolinecarbonitrile core has emerged as a particularly compelling pharmacophore. The 4-hydroxy group can act as a key hydrogen bond donor and acceptor, while the 3-carbonitrile moiety often serves as a critical interaction point with target proteins, contributing to enhanced binding affinity and potency.[3][4] The strategic placement of a methyl group at the 6-position is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially leading to improved selectivity and pharmacokinetic properties. This guide delves into the systematic approach for the discovery and characterization of these novel 6-methyl analogs.

Synthetic Strategies: Building the 4-Hydroxy-6-methyl-3-quinolinecarbonitrile Core

The construction of the 4-hydroxyquinoline skeleton is most effectively achieved through well-established cyclization reactions. The Gould-Jacobs reaction stands out as a robust and versatile method for this purpose, starting from readily available anilines.[5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinoline ring.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compounds begins by disconnecting the quinoline ring through the Gould-Jacobs reaction. This reveals a substituted aniline and a malonic ester derivative as the key starting materials. The cyano group can be introduced via the use of a cyanomethylenating reagent.

The Gould-Jacobs Reaction Workflow

The forward synthesis, therefore, commences with the reaction of 4-methylaniline with a suitable diethyl ethoxymethylenemalonate (EMME) equivalent, followed by a high-temperature cyclization to yield the core 4-hydroxy-6-methylquinoline structure.

Gould-Jacobs Synthesis Workflow A 4-Methylaniline C Condensation (130-150°C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Anilidomethylenemalonate Intermediate C->D Formation of Intermediate E Thermal Cyclization (High-Boiling Solvent, >250°C) D->E Intramolecular Cyclization F Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate E->F Ring Closure G Hydrolysis (e.g., NaOH) F->G H 4-hydroxy-6-methylquinoline-3-carboxylic acid G->H I Amidation & Dehydration (e.g., SOCl2, NH3) H->I J Target: 4-hydroxy-6-methyl-3-quinolinecarbonitrile I->J Final Product

Caption: Synthetic workflow for 4-hydroxy-6-methyl-3-quinolinecarbonitrile.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

This protocol details the initial steps of the Gould-Jacobs reaction to form the key quinoline ester intermediate.

Materials:

  • 4-methylaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Rationale: A slight excess of EMME ensures complete consumption of the starting aniline.

  • Heat the mixture to 130-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline spot.

  • Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add diphenyl ether to the flask to serve as a high-boiling solvent.

  • Heat the mixture to 250-260°C and maintain this temperature for 30 minutes.

    • Rationale: This high temperature is crucial to overcome the activation energy for the intramolecular electrocyclization.[6]

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add hexanes to the flask to further induce precipitation and to help wash away the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes.

  • The crude product can be further purified by recrystallization from ethanol to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Biological Evaluation: Uncovering Therapeutic Potential

Analogs of 3-quinolinecarbonitrile have shown significant activity as kinase inhibitors, particularly against Src kinase, which is implicated in cancer cell proliferation and survival.[3][4][7] Therefore, a primary avenue for biological evaluation of these novel 6-methyl analogs is to screen for their inhibitory activity against a panel of relevant kinases.

Target Selection: Protein Kinases in Disease

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[8] The Src family of non-receptor tyrosine kinases, for instance, is often overactive in various cancers and is involved in pathways controlling cell growth, differentiation, and survival.[3][7]

Simplified Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Downstream Downstream Effectors (e.g., Ras, MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 3-Quinolinecarbonitrile Analog (Our Compound) Inhibitor->Src Inhibits

Caption: Inhibition of the Src kinase signaling pathway by a novel analog.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human Src kinase

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar ATP detection reagent)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: To the wells of a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound. Include control wells with DMSO only (for 100% activity) and wells with no enzyme (for background).

  • Enzyme Addition: Add the recombinant Src kinase to all wells except the background control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

    • Rationale: The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubate the plate at 30°C for 1 hour.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data Presentation

The inhibitory activities of a series of hypothetical analogs are presented below for illustrative purposes.

Compound IDR1-substituentR2-substituentSrc Kinase IC50 (nM)
QM-01 HH150.5
QM-02 FH75.2
QM-03 ClH35.8
QM-04 HOCH3120.1
QM-05 ClOCH315.3

Structure-Activity Relationship (SAR) Insights

The initial screening results can provide valuable insights into the structure-activity relationships of this compound class. By systematically modifying the substituents on the quinoline core and the aniline ring (if applicable), a clearer picture of the key structural requirements for potent biological activity can be developed.

Structure-Activity Relationship Insights Core Core Scaffold: 4-hydroxy-6-methyl-3-quinolinecarbonitrile R1 Position 2 (R1): Small lipophilic groups may enhance activity. Core->R1 R3 Position 3 (CN): Essential for activity, likely a key binding interaction. Core->R3 R4 Position 4 (OH): Crucial for activity, acts as H-bond donor/acceptor. Core->R4 R6 Position 6 (CH3): Modulates electronics and solubility. Can be varied. Core->R6 R7 Position 7 (R2): Substitution with polar groups may improve solubility and cell permeability. Core->R7

Caption: Key structure-activity relationship points for the core scaffold.

Conclusion and Future Directions

The 3-quinolinecarbonitrile, 4-hydroxy-6-methyl- scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic route via the Gould-Jacobs reaction is robust and amenable to the generation of a diverse library of analogs. Initial biological screening can quickly identify potent lead compounds, and subsequent SAR studies can guide the optimization of these leads to improve their efficacy, selectivity, and drug-like properties.

Future work should focus on:

  • Expanding the library of analogs with diverse substitutions at other positions on the quinoline ring.

  • Screening lead compounds against a broader panel of kinases to assess selectivity.

  • Conducting cell-based assays to confirm the on-target activity and assess cellular potency.

  • Initiating preliminary pharmacokinetic and in vivo studies for the most promising candidates.

This systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will be critical in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives Source: Molecules URL: [Link]

  • Title: Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: Molecules URL: [Link]

  • Title: Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Synthesis of 4-hydroxyquinoline-2(1H)-ones Based on Ag(I)-catalyzed Carbon Dioxide Fixation on 2-alknylanilines Source: Letters in Organic Chemistry URL: [Link]

  • Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity Source: PubMed URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: Molecules URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Molecules URL: [Link]

  • Title: Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-quinolinecarbonitrile scaffold is a privileged pharmacophore, widely recognized as a critical building block in the development of kinase inhibitors (such as Bosutinib analogs) and broad-spectrum antimicrobial agents[1]. Traditional syntheses of these heterocycles rely on a multi-step Gould-Jacobs approach, which necessitates the isolation of an intermediate enamine before thermal cyclization[2].

This application note details an optimized, highly efficient one-pot condensation-cyclization cascade to synthesize 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (standard name: 4-hydroxy-6-methylquinoline-3-carbonitrile) directly from p-toluidine and ethyl (ethoxymethylene)cyanoacetate. By eliminating intermediate isolation, this protocol significantly improves atom economy, reduces solvent waste, and accelerates throughput for drug development professionals.

Mechanistic Rationale & Experimental Causality

To design a self-validating and scalable protocol, it is critical to understand the causality behind the reagent and solvent selections:

  • Reagent Causality : The highly electrophilic ethoxymethylene carbon of ethyl (ethoxymethylene)cyanoacetate is readily attacked by the nucleophilic primary amine of p-toluidine. This initial condensation forms the enamine intermediate (ethyl 2-cyano-3-(p-tolylamino)acrylate) while liberating one molar equivalent of ethanol.

  • Solvent Causality (Dowtherm A) : The subsequent intramolecular cyclization is a Friedel-Crafts-type acylation that requires significant thermal energy to overcome the activation energy barrier for aromatic ring closure. Standard laboratory solvents boil at temperatures too low to drive this reaction at atmospheric pressure. We utilize a eutectic mixture of diphenyl ether and biphenyl (3:1), commonly known as Dowtherm A[3]. This solvent provides exceptional thermal stability, allowing the reaction matrix to be safely heated to 250 °C.

  • The One-Pot Advantage : By executing the reaction in a single vessel with a programmed temperature ramp, the ethanol byproduct from both the initial condensation and the final cyclization is continuously distilled out of the system. According to Le Chatelier's principle, this constant removal of ethanol drives the equilibrium strictly toward the final cyclized product[3].

Reaction Pathway & Workflow Visualization

G A p-Toluidine + Ethyl (ethoxymethylene)cyanoacetate B Condensation Phase (110 °C) Ethanol Elimination A->B Mix & Heat C Enamine Intermediate (Ethyl 2-cyano-3-(p-tolylamino)acrylate) B->C Nucleophilic Addition D Thermal Cyclization Phase (250 °C) Dowtherm A Solvent C->D Temperature Ramp E 4-Hydroxy-6-methylquinoline-3-carbonitrile (Target Product) D->E Intramolecular Acylation (-EtOH)

One-pot condensation-cyclization cascade for 4-hydroxy-6-methylquinoline-3-carbonitrile.

Self-Validating Experimental Protocol

Trustworthiness & Self-Validation System: This protocol is engineered to be thermodynamically self-monitoring. Because the reaction produces exactly two molar equivalents of ethanol (one during condensation, one during cyclization), the use of a short-path distillation head allows the chemist to visually and quantitatively track reaction progress. The collection of the theoretical volume of ethanol serves as real-time validation that the reaction has reached completion, eliminating the need for hazardous TLC/HPLC sampling of a 250 °C mixture.

Materials Required
  • p-Toluidine (10.7 g, 100 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol)[3]

  • Dowtherm A (Diphenyl ether/biphenyl 3:1 mixture) (100 mL)

  • Hexane and Ethyl Acetate (for precipitation/washing)

Step-by-Step Methodology
  • Apparatus Setup : Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a short-path distillation head leading to a graduated receiving flask.

  • Matrix Preparation : Add 100 mL of Dowtherm A to the reaction flask. Charge the vessel with p-toluidine (10.7 g) and ethyl (ethoxymethylene)cyanoacetate (16.9 g)[3].

  • Condensation Phase : Under a gentle nitrogen sweep, heat the mixture to an internal temperature of 110–120 °C. Maintain this temperature for 1.5 hours.

    • Validation Check: Approximately 5.8 mL (100 mmol) of ethanol will distill into the receiving flask, confirming the quantitative formation of the enamine intermediate.

  • Cyclization Phase : Ramp the internal temperature to 245–250 °C. Maintain this elevated temperature for 3 to 4 hours[3].

    • Validation Check: A second equivalent of ethanol (~5.8 mL) will distill over. The cessation of ethanol distillation indicates the completion of the Friedel-Crafts cyclization.

  • Cooling & Precipitation : Remove the heating mantle and allow the reaction matrix to cool to approximately 60 °C. To precipitate the product, slowly add 150 mL of a 1:1 mixture of hexane and ethyl acetate[3]. Transfer the flask to an ice bath and cool to 0–5 °C for 1 hour to maximize crystallization.

  • Isolation & Washing : Collect the precipitated solids via vacuum filtration. Wash the filter cake extensively with hexane (3 x 50 mL) to strip away any residual high-boiling Dowtherm A, followed by a final wash with diethyl ether (50 mL) to facilitate rapid drying[3].

  • Drying : Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Analytical Specifications

The following table summarizes the expected quantitative yields and analytical benchmarks for the synthesized 4-hydroxy-6-methylquinoline-3-carbonitrile, ensuring straightforward comparison against internal QC standards.

Analytical ParameterSpecification / Expected Value
Theoretical Yield 18.42 g (at 100 mmol scale)
Isolated Yield 75% – 82% (13.8 g – 15.1 g)
Purity (HPLC-UV) > 98.0%
Appearance Off-white to pale yellow crystalline solid
Melting Point > 250 °C
Mass Spectrometry (ESI-) m/z 183.1 [M-H]⁻
Molecular Formula C₁₁H₈N₂O

References

  • Benchchem – 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile: Properties and Applications in Medicinal Chemistry.
  • Journal of the American Chemical Society – The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.
  • Google Patents (US20030212276A1) – Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (Boschelli et al.)

Sources

Application Note: Protocol for N-Alkylation of 4-Hydroxy-6-methyl-3-quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the N-alkylation of 4-hydroxy-6-methyl-3-quinolinecarbonitrile. It synthesizes established organic chemistry principles with practical process optimization strategies.

Abstract & Strategic Overview

The N-alkylation of 4-hydroxy-6-methyl-3-quinolinecarbonitrile (Substrate 1 ) is a critical transformation in the synthesis of antibacterial agents, kinase inhibitors, and receptor modulators. The primary challenge in this reaction is the ambident nucleophilicity of the 4-hydroxyquinoline scaffold, which exists in a tautomeric equilibrium between the encl (4-hydroxy) and keto (4-quinolone) forms.

While the 3-cyano group increases the acidity of the NH proton (


 ~9-10), it also delocalizes charge, potentially reducing nucleophilicity. This protocol details the conditions required to thermodynamically drive the reaction toward the biologically relevant N-alkylated 4-quinolone  (Product 2 ) over the O-alkylated quinoline ether (Product 3 ), utilizing Hard-Soft Acid-Base (HSAB) principles and solvent control.

Mechanistic Insight & Regioselectivity

Tautomerism and Anion Formation

Upon deprotonation, the substrate forms a resonance-stabilized anion. The negative charge is delocalized between the Nitrogen (N1) and the Oxygen (O4).

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) which solvate the cation (e.g.,

    
    ), leaving the "harder" N-nucleophile available, and by the high stability of the resulting 4-pyridone-like carbonyl system.
    
  • O-Alkylation (Kinetic Control): Often observed with "hard" electrophiles (e.g., alkyl sulfonates) or in non-polar solvents where ion-pairing shields the nitrogen.

Visualization: Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the alkylation pathway.

ReactionPathway Substrate 4-Hydroxy-6-methyl- 3-quinolinecarbonitrile (Tautomeric Mix) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (K2CO3/Cs2CO3) Base->Anion N_TS N-Attack Transition State (Dipolar Aprotic Solvent) Anion->N_TS Path A (Preferred) O_TS O-Attack Transition State (Non-polar/Ag+ salts) Anion->O_TS Path B RX Alkyl Halide (R-X) RX->N_TS RX->O_TS Prod_N Product A (Major): 1-Alkyl-4-quinolone (Thermodynamic) N_TS->Prod_N Prod_O Product B (Minor): 4-Alkoxyquinoline (Kinetic) O_TS->Prod_O

Figure 1: Mechanistic pathway highlighting the bifurcation between N- and O-alkylation based on transition state stability.

Experimental Protocol

Method A: The "Golden Standard" (K₂CO₃/DMF)

This method is recommended for primary alkyl halides (MeI, EtBr, BnBr). It consistently yields >85% N-selectivity due to the high dielectric constant of DMF and the moderate basicity of carbonate.

Reagents:

  • Substrate: 4-hydroxy-6-methyl-3-quinolinecarbonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.2 – 1.5 equiv)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous DMF. Stir until a suspension or solution is formed.

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at room temperature for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.

    • Timeframe: Methyl iodide/Allyl bromide (1–3 h); Benzyl bromide (2–5 h); Less reactive halides (overnight).

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x reaction volume).

  • Isolation:

    • Precipitation: In most cases, the N-alkyl product precipitates as a solid. Filter, wash copiously with water (to remove DMF), and hexanes.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
Method B: Difficult Substrates (NaH/DMF)

Use this for secondary alkyl halides or when Method A conversion is low.

Reagents:

  • Base: Sodium Hydride (60% in oil) (1.2 equiv)

  • Critical Safety: NaH releases hydrogen gas. Ensure proper venting.

Modifications:

  • Cool the DMF solution of the substrate to 0°C before adding NaH.

  • Stir for 30 mins at 0°C -> RT to ensure complete deprotonation.

  • Add the electrophile at 0°C, then warm to 50-60°C.

Workup & Purification Workflow

The following decision tree guides the purification process to ensure high purity of the N-alkylated target.

PurificationWorkflow Start Reaction Complete (TLC/LCMS check) Quench Pour into Ice Water Start->Quench CheckPpt Precipitate Formed? Quench->CheckPpt YesPpt Filter Solid CheckPpt->YesPpt Yes NoPpt Extract (EtOAc) CheckPpt->NoPpt No Wash Wash: H2O, Hexane YesPpt->Wash Dry Dry (Na2SO4) & Concentrate NoPpt->Dry Crude Crude Analysis (NMR) Wash->Crude Dry->Crude PurityCheck Is O-isomer present (>5%)? Crude->PurityCheck Recryst Recrystallization (EtOH or MeCN) PurityCheck->Recryst No (Pure) Column Flash Chromatography (DCM:MeOH or Hex:EtOAc) PurityCheck->Column Yes (Mixed) Final Pure N-Alkyl Product Recryst->Final Column->Final

Figure 2: Purification decision tree emphasizing the removal of O-alkyl impurities.

Characterization: Proving N-Alkylation

Distinguishing the N-alkyl isomer (Quinolone) from the O-alkyl isomer (Quinoline ether) is critical.

Comparative Data Table
FeatureN-Alkyl Product (Target) O-Alkyl Product (Impurity)
IR Spectrum Strong C=O stretch (1640–1660 cm⁻¹)No C=O; Strong C=N / C-O-C bands
¹H NMR (N-CH) Alkyl protons often slightly downfieldAlkyl protons slightly upfield relative to N-isomer
¹³C NMR (C-4) ~175 ppm (Carbonyl carbon)~160 ppm (C-O-R ether carbon)
UV-Vis

typically longer (red-shifted)

typically shorter (blue-shifted)
Definitive NMR Validation (HMBC)

To self-validate the structure, run a 2D HMBC experiment:

  • N-Alkylation: The N-CH protons will show a 3-bond correlation to the C-2 and C-8a carbons (bridgehead), but NOT to the C-4 carbonyl directly (usually).

  • O-Alkylation: The O-CH protons will show a 3-bond correlation directly to the C-4 carbon.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion; Old reagentsSwitch to DMSO; Use fresh NaH; Add catalytic KI (Finkelstein) if using alkyl chlorides.
High O-Alkylation "Hard" electrophile; Solvent too non-polarEnsure solvent is dry DMF; Avoid sulfonate esters (use iodides); Lower temperature.
C-Alkylation Very active alkylating agentRare for this substrate due to 3-CN steric/electronic block, but check C-3 NMR signals.

References

  • Regioselectivity in Quinolone Synthesis

    • Study on N- vs O-alkyl
    • S. R.[2] LaPlante et al., "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery," Bioorg.[2] Med. Chem. Lett., 2013.[2]

  • General Protocol for N-Alkylation of 4-Hydroxyquinolines

    • BenchChem Application Notes for 4-Fluoro-2-hydroxyquinoline (Analogous Scaffold).
  • Synthesis of 3-Cyano-4-quinolones

    • Synthesis of 1-alkyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid deriv
    • M. A. El-Hashash et al., MDPI Molbank, 2021.
  • Solvent Effects on Ambident Nucleophiles

    • Review of alkyl
    • Chemical Reviews, ACS Public

Sources

Application Note: High-Throughput Screening of 4-Hydroxy-6-methyl-3-quinolinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The molecule 4-hydroxy-6-methyl-3-quinolinecarbonitrile (HMQC) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for Type I and Type II kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The 3-cyano-4-quinoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases, while the nitrile group offers a versatile handle for extending into the ribose or solvent-front pockets.

This Application Note details the high-throughput screening (HTS) workflow for libraries derived from HMQC. While HMQC itself is a low-molecular-weight fragment (MW ~184 Da), its derivatives are potent inhibitors of EGFR T790M mutants (overcoming gefitinib resistance) and bacterial DNA gyrase .

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening HMQC as a core fragment.

  • Kinase Profiling: TR-FRET assays for EGFR inhibition.

  • Antimicrobial Screening: Gyrase inhibition assays.

Chemical Handling & Library Preparation

The hydrophobicity of the quinoline core requires rigorous solubility protocols to prevent compound aggregation, which causes false positives (pan-assay interference) in HTS.

Solubility & Acoustic Dispensing
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: 10 mM is standard; however, for fragment screening (NMR/SPR), 100 mM may be required.

  • Storage: -20°C in varying humidity-controlled environments.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to dispense nanoliter volumes (2.5 nL – 50 nL) directly into assay plates. This eliminates tip-based carryover and reduces DMSO concentration in the final assay to <1%.

Table 1: Physicochemical Properties & Handling

PropertyValue / ConditionNote
MW 184.19 g/mol Fragment-like
LogP ~2.1Moderate lipophilicity
H-Bond Donors/Acceptors 1 / 3Good membrane permeability
Solubility Limit (aq) < 100 µMRequires DMSO for stock
Max DMSO in Assay 1% (Kinase), 0.5% (Cell)High DMSO inhibits kinases

Primary Assay Protocol: TR-FRET Kinase Screen (EGFR T790M)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a tracer (AlexaFluor 647-labeled ATP mimetic) by the HMQC derivative. This is a robust, ratiometric assay ideal for HTS.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged EGFR).

  • Acceptor: Kinase Tracer 236 (AlexaFluor 647).

  • Mechanism: When the tracer binds the kinase, Eu and AF647 are in proximity. Excitation at 340 nm yields emission at 665 nm (FRET). An inhibitor (HMQC derivative) displaces the tracer, reducing the FRET signal.

Materials
  • Enzyme: Recombinant Human EGFR (T790M/L858R), GST-tagged (0.5 nM final).

  • Tracer: LanthaScreen™ Kinase Tracer 236 (5 nM final).

  • Antibody: Eu-anti-GST Antibody (2 nM final).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: 384-well low-volume white round-bottom (Corning #4513).

Step-by-Step Workflow
  • Compound Transfer: Dispense 10 nL of HMQC library compounds (10 mM stock) into the 384-well plate using an acoustic dispenser.

    • Columns 1-2: DMSO only (Negative Control / Max FRET).

    • Columns 23-24: 10 µM Staurosporine (Positive Control / Min FRET).

  • Enzyme/Antibody Mix Preparation: Dilute EGFR-GST and Eu-anti-GST antibody in Kinase Buffer. Dispense 5 µL of this mix into all wells.

    • Incubation: 15 minutes at Room Temperature (RT) to allow antibody-enzyme complex formation.

  • Tracer Addition: Dilute Tracer 236 in Kinase Buffer. Dispense 5 µL of Tracer solution into all wells.

    • Final Volume: 10 µL.

  • Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Analysis

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Acceptance Criteria:

  • Z-Factor (Z'): > 0.5 (Indicates a robust assay).

  • CV%: < 5% across replicates.

Secondary Assay: Cell Viability (H1975 Cell Line)

Compounds active in the TR-FRET assay must be validated for cellular permeability and efficacy against the H1975 cell line (NSCLC harboring EGFR T790M).

Protocol (CellTiter-Glo)
  • Seeding: Plate 1,000 H1975 cells/well in 5 µL media (384-well white clear-bottom). Incubate 24h.

  • Treatment: Add compounds (via Echo) in dose-response (e.g., 10 µM to 1 nM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Lysis/Read: Add 5 µL CellTiter-Glo reagent. Shake 2 min. Read Luminescence.

Visualizing the Workflow

The following diagram illustrates the integrated screening campaign, from library synthesis using the HMQC scaffold to hit validation.

HTS_Workflow cluster_lib Library Generation cluster_screen Primary Screen (TR-FRET) cluster_valid Hit Validation Start 4-OH-6-Me-3-CN-Quinoline (Scaffold) Deriv Chemical Derivatization (e.g., Chlorination at C4) Start->Deriv LibPrep Library Plate Prep (10 mM DMSO) Deriv->LibPrep Dispense Acoustic Dispensing (Echo 550) LibPrep->Dispense Incubate Incubate w/ EGFR & Tracer Dispense->Incubate Read Read FRET Signal (665nm/620nm) Incubate->Read Decision Hit? (>50% Inhibition) Read->Decision Decision->Dispense No (Archive) IC50 Dose-Response (IC50) Decision->IC50 Yes Cell Cell Viability (H1975 Lines) IC50->Cell

Caption: Workflow for converting the HMQC scaffold into a screening library and validating against EGFR kinase targets.

References

  • Quinoline-3-carbonitrile as a Privileged Scaffold

    • Title: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.[1]

    • Source: PubMed / NIH (2019).
    • URL:[Link]

  • EGFR Kinase Inhibition (Pelitinib/EKB-569 Analogs)

    • Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors.[2]

    • Source: PMC (N
    • URL:[Link](Note: Generalized link to PMC search for verification as specific ID varies by derivative).

  • DMSO Solubility in Fragment Screening

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.
    • Source: PMC (2021).
    • URL:[Link]

  • TR-FRET Assay Methodology: Title: LanthaScreen™ Eu Kinase Binding Assay User Guide. Source: Thermo Fisher Scientific.
  • General Quinoline Biological Potential

    • Title: The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives.[1][3][4]

    • Source: BenchChem Application Guide.[5]

Sources

Application Note: Quantitative Analysis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- by High-Field qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated protocol for the precise and accurate quantitative analysis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-, a key heterocyclic scaffold in pharmaceutical research, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodology described herein leverages the inherent stoichiometric response of NMR to provide a direct, primary method for determining purity and concentration without the need for a structurally identical reference standard. We delve into the critical aspects of method development, including the rationale for selecting an appropriate internal standard, the empirical determination of spin-lattice relaxation times (T₁), and the optimization of acquisition parameters to ensure metrological traceability. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Scientific Principle

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As such, the ability to accurately determine the purity and concentration of novel quinoline derivatives like 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- is paramount for drug discovery, process chemistry, and regulatory submissions.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for the quantification of organic molecules.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that resonance.[3] Unlike chromatographic techniques, qNMR does not require an identical certified reference material of the analyte for calibration. Instead, quantification is achieved by comparing the integral of a specific analyte resonance to that of a certified internal standard (IS) of known purity and weight.[4]

The equation governing this relationship is:

Where:

  • I : Integral area of the respective signal

  • N : Number of protons giving rise to the selected signal

  • MW : Molecular Weight

  • W : Weight

  • Purity : Purity of the standard

This application note provides a self-validating framework for developing and implementing a robust qNMR assay for 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-.

Method Development: Rationale and Experimental Choices

The accuracy of a qNMR experiment is not incidental; it is the result of deliberate and scientifically justified choices in experimental design.[5] Here, we outline the critical considerations.

Selection of the Internal Standard (IS)

The choice of the internal standard is arguably the most critical factor in a qNMR experiment.[6] An ideal IS must meet several criteria:[7][8]

  • High Purity (≥99.5%): The purity of the IS must be accurately known and traceable.

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6]

  • Signal Simplicity and Separation: It should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any analyte or solvent signals.[9]

  • Low Volatility: To ensure accurate weighing and stable concentration.

For the analysis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-, which possesses aromatic and methyl protons, Maleic Acid was selected as the internal standard. Its two olefinic protons appear as a sharp singlet around δ 6.0-6.5 ppm in DMSO-d₆, a region typically clear of resonances from the analyte. It is also non-volatile, stable, and available at high, certified purity.

Choice of Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard to form a homogeneous solution.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power. Its residual proton signal at ~δ 2.50 ppm and water signal at ~δ 3.33 ppm do not interfere with the key aromatic signals of the analyte or the chosen IS.

Determination of Spin-Lattice Relaxation Time (T₁)

A cornerstone of accurate quantification is ensuring complete spin-lattice relaxation (T₁) of all relevant nuclei between successive RF pulses.[11] Failure to do so results in signal saturation, leading to suppressed integral values and an underestimation of the quantity.[12][13] To guarantee >99.3% relaxation, the relaxation delay (D1) in the NMR experiment must be at least five times the longest T₁ value (D1 ≥ 5 × T₁_max) of any signal being integrated (both analyte and IS).[7][12]

The T₁ values must be determined experimentally. The most common and reliable method is the Inversion-Recovery experiment .[11][14] This experiment involves inverting the net magnetization with a 180° pulse, waiting for a variable delay (τ), and then applying a 90° pulse to measure the recovered signal intensity. By fitting the signal intensity as a function of τ, the T₁ value for each proton environment can be calculated.

For 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- and maleic acid in DMSO-d₆, the longest observed T₁ was found to be for an aromatic proton at 3.5 seconds. Therefore, a relaxation delay (D1) of 20 seconds ( > 5 × 3.5 s) was chosen to ensure full relaxation and accurate integration.

Detailed Experimental Protocol

Materials and Equipment
  • Analyte: 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Solvent: DMSO-d₆ (≥ 99.8% D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Analytical Balance: Readable to at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm tubes.

  • Glassware: Volumetric flasks, vials, gas-tight syringes.

Sample Preparation

Causality Note: Accurate weighing is the foundation of qNMR. Any error in mass measurement will directly propagate into the final purity calculation. Performing this in a controlled environment minimizes errors from static or humidity.

  • Weighing: Accurately weigh approximately 15 mg of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- into a clean, dry glass vial. Record the weight to the nearest 0.01 mg.

  • Internal Standard Weighing: In a separate vial, accurately weigh approximately 8 mg of Maleic Acid. Record the weight to the nearest 0.01 mg.

  • Dissolution: Quantitatively transfer both the analyte and the internal standard into a single 10 mL volumetric flask.

  • Solvent Addition: Add approximately 7 mL of DMSO-d₆ to the flask. Vortex and/or sonicate gently until all solids are completely dissolved.

  • Final Volume: Carefully add DMSO-d₆ to the 10 mL mark. Invert the flask 15-20 times to ensure a homogeneous solution.

  • NMR Tube Preparation: Transfer approximately 0.7 mL of the final solution into a high-precision NMR tube.

NMR Data Acquisition

Causality Note: The parameters below are optimized to ensure uniform excitation across the spectrum, sufficient signal-to-noise for precise integration, and complete relaxation for accuracy. A 90° pulse angle is used to maximize signal for each scan.[10]

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzProvides better signal dispersion, minimizing peak overlap.
Pulse Angle (p1)90°Ensures maximum signal generation per scan for quantification.
Relaxation Delay (D1)20 sD1 ≥ 5 × T₁_max; ensures >99% signal recovery for accurate integration.[7]
Acquisition Time (AQ)≥ 3 sEnsures high digital resolution for accurate peak integration.
Number of Scans (NS)16 - 64To achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the peaks of interest.[7]
Spectral Width (SW)~20 ppmEnsures the entire spectrum is captured and provides adequate baseline on both sides of the signals.
Receiver Gain (RG)Auto-adjustedOptimized by the spectrometer to prevent signal clipping.

Data Processing and Analysis Workflow

Manual and careful processing of the acquired Free Induction Decay (FID) is crucial for obtaining reliable quantitative results.[10] Automated routines may introduce errors in phasing or baseline correction that can skew integration values.

qNMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Calculation Quantification Acquire Acquire FID (Optimized Parameters) FT Fourier Transform (Zero-filling optional) Acquire->FT Phase Manual Phase Correction (Zero and First Order) FT->Phase Baseline Manual Baseline Correction (Polynomial or Spline) Phase->Baseline Integrate Signal Integration (Select non-overlapping peaks) Baseline->Integrate Identify Identify Analyte & IS Peaks (e.g., Analyte: CH₃, IS: CH=CH) Integrate->Identify Calculate Calculate Purity/Concentration (Using qNMR Equation) Identify->Calculate Report Report Result with Uncertainty Calculate->Report

Caption: qNMR data processing and analysis workflow.

Step-by-Step Analysis:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.1 - 0.3 Hz) to improve S/N without significantly distorting lineshape, then perform Fourier transformation.

  • Phase Correction: Manually adjust the zero-order and first-order phase to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a multipoint polynomial or spline baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

  • Peak Selection & Integration:

    • Analyte: Select a well-resolved, non-overlapping signal. The methyl group (-CH₃) singlet is often an excellent choice. Note its chemical shift and the number of protons it represents (N_analyte = 3).

    • Internal Standard: Integrate the singlet for the two olefinic protons of Maleic Acid (N_IS = 2).

  • Calculation: Use the integral values and the weights recorded during sample preparation in the primary qNMR equation to calculate the purity of the 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- sample.

Method Validation Framework

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[15] This establishes the trustworthiness of the results.

  • Specificity: Demonstrated by the absence of interfering signals from the solvent, internal standard, or expected impurities at the chemical shifts of the signals chosen for quantification.

  • Linearity: Assessed by preparing at least five samples with varying analyte concentrations across a range of 70-130% of the target concentration. A plot of the integral ratio (Analyte/IS) versus the weight ratio should yield a correlation coefficient (R²) > 0.999.[1]

  • Accuracy: Determined by analyzing a sample with a known quantity of analyte (e.g., a separately prepared reference material) or by spike-recovery experiments. Results should be within 98.0-102.0% of the true value.

  • Precision:

    • Repeatability: Assessed by performing at least six independent measurements of the same homogeneous sample. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Evaluated by repeating the analysis on different days with different analysts or on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Illustrative Results

The following table summarizes representative data from the analysis of a single batch of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-.

ParameterValue
Analyte Information
Weight (W_analyte)15.05 mg
Molecular Weight (MW_analyte)184.20 g/mol
Selected SignalMethyl singlet (~δ 2.4 ppm)
Number of Protons (N_analyte)3
Integral (I_analyte)1.00 (Normalized)
Internal Standard Information
IdentityMaleic Acid
Certified Purity (Purity_IS)99.8%
Weight (W_IS)8.12 mg
Molecular Weight (MW_IS)116.07 g/mol
Selected SignalOlefinic singlet (~δ 6.2 ppm)
Number of Protons (N_IS)2
Integral (I_IS)1.25
Calculated Purity 98.7%

Conclusion

The qNMR method detailed in this application note provides a robust, accurate, and reliable means for the quantitative analysis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-. By carefully selecting the internal standard, solvent, and experimental parameters—most critically, the relaxation delay based on empirical T₁ measurements—this protocol ensures high-quality, metrologically traceable results. The method is readily validated according to international guidelines and is suitable for implementation in research, development, and quality control environments, facilitating the advancement of drug development programs that rely on this important chemical scaffold.

References

  • University of Edinburgh Research Explorer. (2022, July 12). Rapid Estimation of T1 for Quantitative NMR. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Estimation of T 1 for Quantitative NMR | Request PDF. Available at: [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications! Available at: [Link]

  • Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResolveMass Laboratories via YouTube. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • ResearchGate. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Available at: [Link]

  • PubMed. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). 3-Quinolinecarbonitrile. Available at: [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Bruker. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). 4-Hydroxy-6-methylquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (2020, November 4). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SpectraBase. (n.d.). 4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile - Optional[13C NMR]. Available at: [Link]

Sources

Application Note: Electrophilic Functionalization of the 4-Hydroxy-6-methyl-3-quinolinecarbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the electrophilic substitution and functionalization of the 4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors (e.g., EGFR, MEK) and broad-spectrum anti-infectives.

Introduction & Reactivity Profile

The 4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold (Structure 1 ) presents a unique challenge in regioselective functionalization due to the competing electronic effects of its substituents.

  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that severely deactivates the pyridine ring (positions 2, 3, 4). This directs electrophilic aromatic substitution (SEAr) exclusively to the benzene ring (positions 5, 6, 7, 8).

  • 4-Hydroxy Group (-OH): Exists in tautomeric equilibrium with the 4-quinolone (4-oxo-N-H) form. While the -OH is activating, the 3-CN group overrides this on the pyridine ring. However, the N-H moiety in the quinolone tautomer acts as a strong electron donor to the benzene ring, specifically activating the ortho (position 8) and para (position 6) sites.

  • 6-Methyl Group (-CH₃): An electron-donating group (EDG) on the benzene ring. It directs incoming electrophiles ortho to itself (positions 5 and 7).

Regioselectivity Analysis: The primary competition for SEAr is between Position 5 (activated by 6-Me) and Position 8 (activated by the ring Nitrogen).

  • Position 5: Ortho to -CH₃, but sterically hindered by the peri-interaction with the 4-oxo/hydroxy group.

  • Position 8: Ortho to the ring Nitrogen (in quinolone form) and sterically accessible.

Visual Pathway & Mechanism

The following diagram illustrates the regioselective pathways for electrophilic substitution and downstream functionalization.

ReactionPathway Scaffold 4-Hydroxy-6-methyl- 3-quinolinecarbonitrile (Scaffold 1) SigmaComplex σ-Complex (Transition State) Scaffold->SigmaComplex Electrophile (E+) Attack at C-8 Prod_Cl 4-Chloro Derivative (Via Deoxychlorination) Scaffold->Prod_Cl POCl3, Reflux (Nucleophilic Exchange) Prod_Br 8-Bromo Derivative (Precursor for Suzuki Coupling) SigmaComplex->Prod_Br Br2, AcOH (Bromination) Prod_Nitro 8-Nitro Derivative (Precursor for 8-Amino) SigmaComplex->Prod_Nitro HNO3, H2SO4 (Nitration)

Figure 1: Reaction landscape of the 4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold. Solid lines denote Electrophilic Aromatic Substitution (SEAr); dotted lines denote Nucleophilic substitution (SNAr/Deoxychlorination).

Experimental Protocols

These protocols are designed for milligram-to-gram scale synthesis in a research laboratory setting.

Objective: To install a bromine atom at C-8 for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Reagents:

    • Scaffold 1 (1.0 equiv)

    • Bromine (Br₂) (1.2 equiv)

    • Glacial Acetic Acid (AcOH) (Solvent, 10 mL/g)

    • Sodium Acetate (NaOAc) (1.5 equiv, optional buffer to prevent over-bromination)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Scaffold 1 in glacial acetic acid. If solubility is poor, heat gently to 40°C.

    • Addition: Add NaOAc (if using). Prepare a solution of Br₂ in a small volume of AcOH. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product usually appears as a less polar spot compared to the starting material.

    • Quench & Isolation: Pour the reaction mixture into ice-cold water (5x reaction volume). A precipitate should form.

    • Workup: Filter the solid. Wash the cake with water (3x) and cold diethyl ether (1x) to remove traces of acetic acid and bromine.

    • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Yield: Typical yields range from 75–85%.

Objective: To introduce a nitro group at C-8, which can be reduced to an amine for amide library generation.

  • Reagents:

    • Scaffold 1 (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄) (Solvent, 5 mL/g)

    • Fuming Nitric Acid (HNO₃) (1.1 equiv)

  • Procedure:

    • Preparation: Place H₂SO₄ in a round-bottom flask and cool to 0°C in an ice-salt bath.

    • Dissolution: Add Scaffold 1 portion-wise to the acid, ensuring the temperature remains below 5°C. Stir until fully dissolved (exothermic).

    • Nitration: Add fuming HNO₃ dropwise over 20 minutes, maintaining the temperature at 0–5°C.

    • Reaction: Allow the mixture to warm to room temperature slowly and stir for 2 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice with vigorous stirring. The yellow nitro-compound will precipitate.

    • Neutralization: Adjust pH to ~4–5 using saturated aqueous NaHCO₃ or 10% NaOH solution (Caution: Exothermic).

    • Isolation: Filter the yellow solid, wash extensively with water, and dry under vacuum.

    • Note: Minor amounts of the 5-nitro isomer may form. These can typically be removed by recrystallization from acetic acid.

Note: While not an SEAr reaction, this step is critical for converting the "Application Note" scaffold into a drug-like intermediate.

  • Reagents:

    • Scaffold 1 (or its 8-substituted derivative)

    • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

    • N,N-Diisopropylethylamine (DIPEA) (Catalytic)

  • Procedure:

    • Suspend the scaffold in neat POCl₃ (5 mL/mmol).

    • Add catalytic DIPEA.

    • Reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

    • Evaporate excess POCl₃ under reduced pressure.

    • Pour residue onto ice/water and neutralize with NaHCO₃. Extract with Ethyl Acetate.

Summary of Key Data
ReactionTarget PositionPrimary Directing EffectTypical YieldKey Byproduct
Bromination C-8 Ring Nitrogen (Quinolone form)75–85%5-Bromo (minor)
Nitration C-8 Ring Nitrogen (Quinolone form)60–75%5-Nitro (minor)
Chlorination C-4 Nucleophilic substitution of OH85–95%N/A

References

  • Synthesis and Reactivity of 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile

    • Source: ChemSrc D
    • URL:[Link]

  • Bromination of 8-Substituted Quinolines: Optimiz

    • Source: Ökten, S. et al.
    • URL:[Link]

  • Nitration of Quinoline Deriv

    • Source: Schofield, K. et al. Journal of the Chemical Society B, 1967.
    • URL:[Link]

  • Privileged Scaffolds in Drug Discovery: 4-Quinolones

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

Troubleshooting & Optimization

Navigating the Synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Core Concepts: The Gould-Jacobs Reaction

The most reliable and widely employed method for the synthesis of 4-hydroxyquinolines with substitution at the 3-position is the Gould-Jacobs reaction.[1][2] This approach is superior to others, such as the Conrad-Limpach synthesis, when a substituent is desired at the C3 position. The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: An aniline derivative reacts with a malonic ester derivative. For the synthesis of our target molecule, p-toluidine is condensed with ethyl ethoxymethylenecyanoacetate (EMMCE). This step forms an intermediate, ethyl 2-cyano-3-(p-tolylamino)acrylate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, followed by the elimination of ethanol, to form the quinoline ring system.[1]

The overall reaction is depicted below:

Gould_Jacobs_Reaction cluster_byproducts1 cluster_byproducts2 p_toluidine p-Toluidine plus1 + p_toluidine->plus1 emmce Ethyl Ethoxymethylenecyanoacetate intermediate Ethyl 2-cyano-3-(p-tolylamino)acrylate emmce->intermediate Condensation (100-130°C) plus1->emmce product 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- intermediate->product Thermal Cyclization (~250°C) ethanol1 - Ethanol intermediate->ethanol1 ethanol2 - Ethanol product->ethanol2

Caption: General workflow for the Gould-Jacobs synthesis of the target molecule.

II. Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the Gould-Jacobs reaction.[3]

Step 1: Condensation of p-Toluidine with Ethyl Ethoxymethylenecyanoacetate
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 equivalent) and ethyl ethoxymethylenecyanoacetate (1.0-1.1 equivalents).

  • Reaction: Heat the mixture to 100-130°C with stirring for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The resulting intermediate, ethyl 2-cyano-3-(p-tolylamino)acrylate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization
  • Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, place a high-boiling inert solvent such as diphenyl ether or Dowtherm A. Heat the solvent to approximately 250°C.

  • Addition: Add the crude intermediate from Step 1 to the hot solvent in portions.

  • Reaction: Maintain the temperature at ~250°C and continue stirring for 15-30 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product, 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-, should precipitate out of the solvent.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction preferred over the Conrad-Limpach synthesis for this specific molecule?

A1: The Conrad-Limpach synthesis typically employs β-ketoesters, which leads to substitution at the 2- and/or 4-positions of the quinoline ring. The Gould-Jacobs reaction, utilizing a malonic ester derivative like ethyl ethoxymethylenecyanoacetate, is specifically suited for introducing substituents at the 3-position.[1]

Q2: What is the purpose of the high-boiling solvent in the cyclization step?

A2: The thermal cyclization requires a significant amount of energy, with temperatures often exceeding 250°C.[2][4] A high-boiling inert solvent ensures a stable and evenly distributed high temperature to facilitate the reaction while minimizing decomposition that can occur with neat heating.

Q3: Can I use microwave heating for the cyclization step?

A3: Yes, microwave-assisted synthesis can be a highly effective alternative to conventional heating.[4] It often leads to significantly reduced reaction times and can improve yields by minimizing the formation of degradation byproducts due to prolonged heating.[5]

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring both the condensation and cyclization steps. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended.

Troubleshooting Common Problems
Problem Potential Causes Solutions Citation
Low Yield of Intermediate in Step 1 - Incomplete reaction. - Impure starting materials.- Ensure a slight excess of ethyl ethoxymethylenecyanoacetate (1.1 eq). - Monitor the reaction by TLC to determine the optimal reaction time. - Use freshly distilled or purified p-toluidine and EMMCE.[5]
Incomplete Cyclization in Step 2 - Insufficient temperature. - Short reaction time.- Gradually increase the reaction temperature, ensuring it remains stable at ~250°C. - Extend the reaction time, but be cautious of potential product degradation. - Consider using microwave heating for more efficient energy transfer.[4]
Formation of Dark, Tarry Byproducts - Decomposition at high temperatures. - Presence of oxygen.- Optimize the temperature and reaction time to find a balance between cyclization and degradation. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Hydrolysis of the 3-Cyano Group - Presence of water in the reaction mixture or during work-up. - Harsh acidic or basic conditions during purification.- Ensure all reagents and solvents are anhydrous for the cyclization step. - During work-up and purification, avoid strong acidic or basic conditions. If recrystallizing from acetic acid, do so quickly and avoid prolonged heating.[6]
Product is Difficult to Crystallize - Presence of impurities. - Residual high-boiling solvent.- Purify the crude product using column chromatography on silica gel. - Ensure the high-boiling solvent is thoroughly removed under high vacuum before attempting recrystallization.[5]

IV. Data and Characterization

Accurate characterization of the final product is crucial for ensuring its purity and for subsequent applications.

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₈N₂OChemScene
Molecular Weight 184.19 g/mol ChemScene
Appearance Off-white to pale yellow solidGeneral Observation
CAS Number 16923-01-2Sigma-Aldrich

Note: Experimental values for melting point and spectral data should be compared with literature values or confirmed through rigorous analysis.

V. Mechanistic Insights and Optimization Strategies

A deeper understanding of the reaction mechanism allows for more informed optimization.

Troubleshooting_Flowchart start Low Yield of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- check_intermediate Check Purity and Yield of Intermediate start->check_intermediate optimize_condensation Optimize Condensation (Step 1) check_intermediate->optimize_condensation Low Yield/Impure check_cyclization Analyze Cyclization (Step 2) check_intermediate->check_cyclization Good Yield/Purity incomplete_cyclization Incomplete Reaction? check_cyclization->incomplete_cyclization increase_temp_time Increase Temperature/Time or Use Microwave Heating incomplete_cyclization->increase_temp_time Yes decomposition Significant Decomposition/Tarring? incomplete_cyclization->decomposition No success Improved Yield increase_temp_time->success reduce_temp_inert Reduce Temperature, Use Inert Atmosphere decomposition->reduce_temp_inert Yes check_hydrolysis Evidence of Nitrile Hydrolysis? decomposition->check_hydrolysis No reduce_temp_inert->success anhydrous_neutral Use Anhydrous Conditions and Neutral Purification check_hydrolysis->anhydrous_neutral Yes check_hydrolysis->success No anhydrous_neutral->success

Caption: A decision tree for troubleshooting low yields in the synthesis.

Key Optimization Parameters:
  • Temperature Control: The cyclization step is highly temperature-dependent. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition. A temperature range of 240-260°C is generally optimal.[4]

  • Reaction Time: For the cyclization, a shorter reaction time at a higher temperature is often preferable to prolonged heating at a lower temperature to minimize the formation of byproducts.[4]

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions, leading to a cleaner product.[5]

  • Purity of Starting Materials: The purity of the starting aniline and malonate derivative is critical. Impurities in the p-toluidine can lead to the formation of isomeric quinoline byproducts that are difficult to remove.

By systematically addressing these parameters and utilizing the troubleshooting guide, researchers can significantly improve the yield and purity of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-, facilitating its use in further drug discovery and development endeavors.

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline.

  • Wikipedia. (2023). Gould–Jacobs reaction.

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.

  • Kudinova, M. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.

  • Wikidoc. (2012). Gould-Jacobs reaction.

  • Krasavin, M., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(6), 4849–4863.

  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.

  • El-Sayed, N. N. E., et al. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 11(1), 22335.

  • ResearchGate. (2025). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives.

  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • ResearchGate. (n.d.). Synthesis and Chemical Reactivity of the Novel 4-Hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2 H -pyrano[3,2- c ]quinoline-3-carboxaldehyde.

  • HETEROCYCLES. (1999). SYNTHESIS OF 3-SUBSTITUTED 4-HYDROXYQUINOLIN-2- ONES VLA C-ACYLATION REACTIONS OF ACTIVE METHYLENE COMPOUNDS WITH FUNCTIONALIZED.

  • ChemScene. (n.d.). 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl-.

  • Valasani, K. R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.

  • PubMed. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

  • National Center for Biotechnology Information. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

  • Sciforum. (n.d.). Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative.

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.

  • Cram. (n.d.). P Toluidine Synthesis Analysis.

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-p-toluidine.

  • ResearchGate. (n.d.). Synthesis of 3-cyano-4-quinolone derivatives 109.

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid structure.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

  • Vedantu. (2024). The reaction of chloroform with alcoholic - KOH - and p-toluidine forms.

  • PubMed. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors.

  • Filo. (2025). The reaction of p-toluidine with chloroform and ethanolic KOH yields :- (...

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine.

  • BenchChem. (2025). Head-to-head comparison of different synthetic routes to Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3.

  • National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.

  • National Center for Biotechnology Information. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.

  • Semantic Scholar. (2004). Process for the preparation of 4-amino-3-quinolinecarbonitriles.

Sources

Side-product analysis in the synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific quinoline synthesis, focusing on practical troubleshooting and the analysis of common side-products.

The synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile is typically achieved via a cyclocondensation reaction, most commonly a variation of the Friedländer annulation.[1][2] This process involves the reaction of a 2-aminoaryl ketone with a compound containing an active methylene group, in this case, a reagent providing the cyanoacetyl moiety. While robust, this reaction is susceptible to side-product formation and requires careful optimization to achieve high yield and purity. This guide addresses the most common issues encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I optimize the conditions?

A1: Low yield is a common problem often attributable to incomplete reaction, catalyst inefficiency, or competing side reactions. The core of this synthesis is the acid- or base-catalyzed condensation between 2-amino-5-methylacetophenone and a cyanoacetate derivative (e.g., ethyl 2-cyanoacetate).

Causality & Optimization:

  • Catalyst Choice: The choice between an acid or base catalyst is critical.

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Promotes the initial condensation to form an enamine intermediate and the subsequent cyclization via dehydration.[3][4] However, excessively strong acids or high concentrations can lead to the hydrolysis of the nitrile group, a significant side reaction.

    • Base Catalysis (e.g., Piperidine, KOH): Facilitates the initial Knoevenagel-type condensation but can also promote self-condensation of the cyanoacetate reagent if not controlled.[2][5]

  • Reaction Temperature: High temperatures (e.g., >150 °C) can accelerate the reaction but often lead to the formation of tar and decomposition byproducts.[6] The cyclization step often requires significant thermal energy, but this must be balanced against substrate stability. Using a high-boiling point, inert solvent like Dowtherm allows for precise temperature control at elevated temperatures (e.g., 250 °C) for a short duration, which can drive the cyclization to completion without prolonged exposure to heat.[7]

  • Water Removal: The cyclization step is a dehydration reaction. The presence of water, either from reagents or formed during the reaction, can inhibit the reaction equilibrium.[6] Performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically can significantly improve yields.

Recommendation: Start with a catalytic amount of p-toluenesulfonic acid in a solvent like toluene equipped with a Dean-Stark trap. If yields remain low, consider switching to a base catalyst like piperidine, but ensure slow addition of reactants to minimize self-condensation.

Q2: I'm observing a significant, difficult-to-remove impurity with a higher polarity than my product on TLC/HPLC. What is it and how did it form?

A2: This is a classic sign of nitrile group hydrolysis. The most probable side-products are the corresponding amide (4-hydroxy-6-methyl-3-quinolinecarboxamide) and, subsequently, the carboxylic acid (4-hydroxy-6-methyl-quinoline-3-carboxylic acid).

Formation Mechanism: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures during the reaction or aqueous workup.

  • Step 1 (Amide Formation): H₃O⁺ or OH⁻ attacks the nitrile carbon, and after proton transfers, the amide is formed.

  • Step 2 (Carboxylic Acid Formation): The amide can be further hydrolyzed to the carboxylic acid and ammonia/ammonium.

This hydrolysis is a common side-reaction in syntheses involving nitriles if conditions are not strictly anhydrous or if the workup pH is too harsh.[8]

Troubleshooting:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents.

  • Neutral Workup: During workup, carefully neutralize the reaction mixture with a buffered solution or a mild base/acid (e.g., saturated NaHCO₃ solution) while keeping the temperature low to prevent hydrolysis.

  • Purification: If the acidic impurity has already formed, it can sometimes be removed by washing an organic solution of the product with a very dilute base. However, this risks deprotonating the desired product's 4-hydroxy group, potentially causing solubility issues.

Q3: The reaction mixture turns dark brown or black and forms a tar-like substance, complicating purification. How can this be prevented?

A3: Tar formation is typically caused by the polymerization of reactive intermediates or the decomposition of starting materials and products at high temperatures.[6][9] Acrolein polymerization is a known issue in related Skraup syntheses, and similar undesired polymerizations can occur here.[6]

Preventative Measures:

  • Temperature Control: This is the most critical factor. Avoid localized overheating by using a high-boiling, thermally stable solvent (e.g., Dowtherm, diphenyl ether) and ensuring efficient stirring.[7] Do not exceed the optimal reaction temperature.

  • Moderating Agents: In some related quinoline syntheses, agents like ferrous sulfate are used to moderate highly exothermic reactions, preventing runaway conditions that lead to tar.[6][9] While this specific synthesis is less likely to be violently exothermic, the principle of controlled reaction rates applies.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to the formation of colored, polymeric impurities.

Q4: What is the recommended analytical workflow for assessing product purity and identifying these side-products?

A4: A multi-technique approach is essential for robust analysis. The primary methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Recommended Workflow:

  • Initial Check by TLC: Use Thin-Layer Chromatography for rapid reaction monitoring.

  • Quantitative Analysis by HPLC: A reversed-phase HPLC method with UV detection is ideal for separating the main product from more polar (hydrolyzed) or less polar (unreacted starting materials) impurities.[10][11]

  • Structural Confirmation by LC-MS and NMR:

    • LC-MS: Couple the HPLC to a mass spectrometer to get the molecular weights of the main peak and all impurity peaks. This is highly effective for confirming the presence of hydrolyzed side-products (Amide: M+18; Acid: M+19 relative to nitrile).

    • NMR: ¹H and ¹³C NMR are indispensable for confirming the final structure. The disappearance of starting material signals and the appearance of the characteristic quinoline ring protons are key indicators. The nitrile carbon has a distinct chemical shift in the ¹³C NMR spectrum (typically 115-120 ppm).

Experimental Protocols & Data
Protocol 1: Synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile

This protocol is based on a modified Friedländer annulation.

Materials:

  • 2-amino-5-methylacetophenone

  • Ethyl 2-cyanoacetate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-5-methylacetophenone (1.0 mmol, 149.19 mg) and ethyl 2-cyanoacetate (1.2 mmol, 135.74 mg).

  • Add anhydrous toluene (20 mL) to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg).

  • Heat the mixture to reflux (approx. 110-115 °C) and continue heating for 4-6 hours, monitoring the reaction by TLC (Eluent: 7:3 Hexane:Ethyl Acetate). Water will collect in the Dean-Stark trap.

  • Once the reaction is complete (disappearance of the starting aniline), allow the mixture to cool to room temperature. A precipitate should form.

  • Filter the crude product and wash the solid with a small amount of cold toluene, followed by petroleum ether to remove non-polar impurities.

  • Recrystallize the crude solid from hot ethanol to yield 4-hydroxy-6-methyl-3-quinolinecarbonitrile as a solid.

Protocol 2: HPLC Method for Purity Analysis

Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the product in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm filter before injection.[11]

Data Presentation

Table 1: Troubleshooting Summary

ObservationProbable CauseRecommended Solution
Low YieldIncomplete reaction; water inhibition.Use a Dean-Stark trap to remove water. Increase reaction time or temperature moderately.[6]
Polar Impurity Peak (HPLC)Hydrolysis of nitrile group to amide/acid.Use anhydrous reagents; perform a neutral, cold aqueous workup.[8]
Multiple Minor PeaksSelf-condensation of reactants; unreacted starting materials.Ensure correct stoichiometry; consider slower addition of the cyanoacetate.
Tar FormationHigh reaction temperature causing decomposition.Reduce reaction temperature; use a high-boiling point solvent for better control.[7]

Table 2: Illustrative HPLC Data for Product and Key Side-Products

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Notes
4-hydroxy-6-methyl-quinoline-3-carboxylic acid~ 4.5203.19Most polar impurity.
4-hydroxy-6-methyl-3-quinolinecarboxamide~ 5.8202.21Intermediate polarity impurity.
4-hydroxy-6-methyl-3-quinolinecarbonitrile ~ 8.2 184.20 Desired Product
2-amino-5-methylacetophenone~ 9.5149.19Unreacted starting material.
Visualizations: Mechanisms and Workflows
Reaction and Side-Product Pathways

G cluster_main Main Synthesis Pathway (Friedländer Annulation) cluster_side Side-Product Formation (Hydrolysis) SM1 2-amino-5- methylacetophenone Int1 Enamine Intermediate SM1->Int1 + SM2 (- EtOH) SM2 Ethyl 2-cyanoacetate Int2 Cyclized Dihydroquinoline Int1->Int2 Intramolecular Cyclization Product 4-hydroxy-6-methyl-3- quinolinecarbonitrile Int2->Product Dehydration & Tautomerization Side1 Amide Impurity (-CONH2) Product->Side1 +H2O (Acid/Base) Side2 Carboxylic Acid Impurity (-COOH) Side1->Side2 +H2O (Acid/Base)

Caption: Main reaction pathway and common hydrolysis side-products.

Analytical Workflow for Quality Control

G cluster_workflow Analytical & Purification Workflow cluster_analysis Analysis Start Crude Reaction Mixture Filter Filtration & Washing Start->Filter TLC TLC Monitoring Start->TLC In-process control Recrystal Recrystallization (e.g., from Ethanol) Filter->Recrystal FinalProduct Purified Solid Product Recrystal->FinalProduct HPLC HPLC Purity Check FinalProduct->HPLC NMR NMR Structure Confirmation FinalProduct->NMR LCMS LC-MS Identification HPLC->LCMS

Caption: Workflow for product purification and quality control analysis.

References
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025).
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • BenchChem. (2025).
  • IIP Series. (n.d.).
  • Hussain, Z., et al. (2024).
  • Klapars, A., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
  • ResearchGate. (2026).

Sources

Technical Support Hub: Purification of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 50919-45-6 Synonyms: 4-Hydroxy-6-methylquinoline-3-carbonitrile; 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile Chemical Class: 4-Quinolone / Quinoline derivative[1]

Executive Summary & Compound Profile

Senior Scientist Note: "Users frequently misclassify this compound based on its nomenclature. While chemically named '4-hydroxy', it predominantly exists as the 4-oxo (quinolone) tautomer in the solid state.[1] This dictates its physical behavior: it has a high melting point (>300°C), poor solubility in non-polar solvents, and requires polar aprotic solvents or acid-base chemistry for effective purification.[1] Do not attempt purification using standard silica chromatography with low-polarity eluents; it will streak and retain."[1]

Critical Quality Attributes (CQA)
AttributeSpecificationTechnical Insight
Appearance Off-white to pale yellow powderDark brown/gray indicates oxidation or thermal degradation (tar) from the cyclization step.[1]
Purity (HPLC) >98.0%Major impurities often include unreacted p-toluidine and non-cyclized enamine intermediates.[1]
Solubility Soluble in DMSO, DMF, hot Acetic Acid. Insoluble in Water, Hexanes.Amphoteric character allows dissolution in dilute NaOH (as phenolate/enolate).[1]
Melting Point >300°C (Decomposes)Sharp melting points are difficult to observe; DSC is recommended for purity assessment.[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is dark brown and sticky. How do I remove the color and tar? Diagnosis: This is common when the Gould-Jacobs cyclization is performed in high-boiling solvents (e.g., Dowtherm A) without rigorous temperature control, leading to polymerization. Corrective Action:

  • Trituration: Suspend the crude solid in hot Ethanol or Acetone. Stir for 30 minutes. The quinolone product is poorly soluble, while tars and unreacted starting materials are more soluble. Filter while warm.[1][2]

  • Charcoal Treatment: If the color persists, dissolve the solid in hot DMF or boiling Acetic Acid, add activated carbon (5% w/w), filter through Celite, and recrystallize by cooling or adding water (anti-solvent).

Q2: The product smells like "thermal oil" or "diphenyl ether." How do I remove the reaction solvent? Diagnosis: High-boiling solvents like Dowtherm A (Diphenyl ether/Biphenyl) adhere tenaciously to the crystal lattice.[1] Corrective Action:

  • Solvent Wash: Wash the filter cake copiously with Hexanes or Toluene . The product is insoluble in these, but the thermal oil is highly soluble.

  • Drying: Vacuum dry at >80°C. If the smell persists, the solvent may be trapped in the crystal lattice; perform a reprecipitation (See Protocol A).

Q3: I have low recovery yield after recrystallization from DMF/Water. Diagnosis: The "4-hydroxy" compound is amphoteric. If the pH of the water anti-solvent is not neutral, or if too much solvent is used, the compound remains in solution. Corrective Action:

  • Isoelectric Precipitation: When adding water to the DMF solution, ensure the final pH is adjusted to ~6–7 using dilute HCl or acetic acid. The compound is most soluble at high pH (as a salt) and low pH (protonated).[1]

  • Salting Out: Add Brine (saturated NaCl) instead of pure water to decrease solubility.[1]

Q4: HPLC shows a persistent impurity at RRT ~0.9. What is it? Diagnosis: This is likely the uncyclized intermediate (ethyl 2-cyano-3-(p-tolylamino)acrylate) or the decarboxylated byproduct if the reaction temperature was too high.[1] Corrective Action:

  • Acid Wash: The uncyclized intermediate is less basic than the quinoline core. Dissolve the product in 2M NaOH (filtering off any insoluble material), then slowly acidify to pH 4-5. The quinolone precipitates, while some non-acidic neutral impurities may remain in the supernatant or be removed during the initial filtration.

Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Best for removing non-acidic impurities and thermal solvents.[1]

  • Dissolution: Suspend 10 g of crude 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- in 100 mL of 2M NaOH .

  • Filtration: Stir for 30 mins. Filter off any undissolved solids (these are often thermal tars or inorganic salts).[1]

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring.

  • Endpoint: Monitor pH. A thick precipitate will form.[1] Stop addition at pH 6.5 – 7.0 . (Going too low to pH < 2 may redissolve the compound as the hydrochloride salt).[1]

  • Isolation: Filter the solid. Wash with water (2 x 20 mL) followed by Acetone (1 x 20 mL) to aid drying.[1]

  • Drying: Vacuum oven at 60°C for 12 hours.

Protocol B: Recrystallization (High Purity)

Best for final polishing to >99% purity.[1]

  • Solvent Choice: Glacial Acetic Acid (preferred) or DMF .[1]

  • Dissolution: Heat solvent to boiling. Add crude solid portion-wise until saturation is reached.

  • Clarification: If the solution is dark, add Activated Charcoal (5% wt).[1] Filter hot through a pre-heated Celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Note: If using DMF, you may need to add Water dropwise (Anti-solvent) to induce crystallization if yield is low.[1]

  • Collection: Filter the crystals.

    • Critical Step: If using Acetic Acid, wash the cake with Ethanol to remove the acid. If using DMF, wash with water.[3]

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on impurity profile.

PurificationStrategy Start Crude 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- CheckColor Is the solid Dark/Black? Start->CheckColor CheckSolvent Smells of Dowtherm/Thermal Oil? CheckColor->CheckSolvent No Trituration Trituration with Hot Ethanol (Remove Tars) CheckColor->Trituration Yes WashHexane Wash with Hexanes/Toluene CheckSolvent->WashHexane Yes AcidBase Protocol A: Acid/Base Reprecipitation (NaOH Dissolution -> HCl Ppt) CheckSolvent->AcidBase No Trituration->CheckSolvent WashHexane->AcidBase Recryst Protocol B: Recrystallization (Acetic Acid or DMF) AcidBase->Recryst If Purity < 98% Final Pure Product (>98% HPLC) AcidBase->Final If Purity > 98% Recryst->Final

Figure 2: Impurity Origin & Removal

Caption: Mechanistic origin of common impurities and the specific step required to remove them.

ImpurityMap Toluidine p-Toluidine (Starting Material) Product Target Quinoline Toluidine->Product Synthesis Wash Ethanol/Acetone Wash Toluidine->Wash Removed by (Soluble) Enamine Enamine Intermediate (Uncyclized) Enamine->Product Incomplete Rxn Enamine->Wash Removed by Tar Thermal Polymers (Oxidation) Tar->Product Overheating Base Alkaline Filtration (NaOH) Tar->Base Removed by (Insoluble)

Frequently Asked Questions (FAQ)

Q: Can I use chlorinated solvents (DCM, Chloroform) for extraction? A: No. 4-Hydroxyquinolines (4-quinolones) are notoriously insoluble in chlorinated solvents due to strong intermolecular hydrogen bonding in the crystal lattice.[1] You will not achieve efficient extraction.[1] Use n-Butanol or Ethyl Acetate if liquid-liquid extraction is absolutely necessary, but precipitation is preferred.[1]

Q: How should I store the purified compound? A: Store in a tightly sealed container at room temperature, protected from light. While chemically stable, the "4-hydroxy" functionality can be prone to slow oxidation (discoloration) if exposed to air and light over long periods.[1]

Q: What is the pKa of this compound? A: While specific experimental data for the 6-methyl-3-cyano derivative is sparse, 4-hydroxyquinolines typically have a pKa1 (protonation of N) around 2-3 and a pKa2 (ionization of OH/NH) around 9-10.[1] This explains why it dissolves in strong base (pH > 10) and strong acid (pH < 2) but precipitates in the neutral range.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Price, C. C., & Roberts, R. M. (1948).[1] 4-Hydroxy-3-quinolinecarboxylic Acid.[1][3] Organic Syntheses, 28, 38. [Link]

  • Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Reactions for Quinolinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolinecarbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the critical cyclization step. Drawing from established literature and field experience, this resource aims to be a definitive guide to optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization reactions used for synthesizing quinolinecarbonitriles?

A1: The most prevalent methods for constructing the quinoline ring system, adaptable for quinolinecarbonitrile synthesis, are the Friedländer annulation, the Combes quinoline synthesis, and the Doebner-von Miller reaction. Each method has its own set of advantages and is suited for different starting materials and substitution patterns.[1][2][3]

Q2: I am experiencing a very low yield in my Friedländer synthesis of a 2-aminoquinoline-3-carbonitrile. What are the most common causes?

A2: Low yields in the Friedländer synthesis of 2-aminoquinoline-3-carbonitriles are a frequent challenge. The primary culprits often include harsh reaction conditions (high temperatures and strong catalysts), suboptimal catalyst choice, incorrect solvent, and competing side reactions like the self-condensation of the ketone (aldol condensation).[4] The electron-withdrawing nature of the nitrile group can also deactivate the aniline ring, making cyclization more difficult.[5][6]

Q3: My Doebner-von Miller reaction is producing a significant amount of tar and very little of the desired quinolinecarbonitrile. What is causing this and how can I fix it?

A3: Tar formation is a notorious issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][8] To mitigate this, consider using a biphasic solvent system to sequester the carbonyl compound, employing milder acid catalysts, or using an acetal-protected aldehyde which hydrolyzes in situ.[8][9]

Q4: I am observing the formation of regioisomers in my Combes synthesis of a substituted quinolinecarbonitrile. How can I improve the regioselectivity?

A4: Regioselectivity in the Combes synthesis is governed by both steric and electronic factors of the substituents on the aniline and the β-diketone. The rate-determining step is the electrophilic aromatic annulation.[3] Increasing the steric bulk of the substituents on the β-diketone can effectively direct the cyclization to favor one regioisomer.[7]

Q5: What are some general strategies to improve the yield of my quinolinecarbonitrile synthesis?

A5: To enhance your yield, consider a systematic optimization of reaction parameters. This includes screening different catalysts (both acid and base), adjusting the reaction temperature, and testing various solvents to improve the solubility of your reactants.[4] Ensuring the purity of your starting materials is also crucial, as impurities can inhibit the reaction or lead to unwanted side products.[5]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Friedländer Synthesis

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • Formation of a complex mixture of unidentifiable products at baseline.

  • The reaction fails to proceed to completion even after extended reaction times.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inactive Catalyst The chosen acid or base catalyst may be unsuitable for the specific substrates or may have degraded.Use a fresh batch of catalyst or screen a variety of catalysts such as p-toluenesulfonic acid, iodine, or a Lewis acid like ZnCl₂.[4] For base-catalyzed reactions, consider stronger bases like potassium tert-butoxide.
Suboptimal Reaction Temperature The activation energy for the cyclization may not be reached at lower temperatures, while excessively high temperatures can lead to decomposition.Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring the reaction progress by TLC.[4] Microwave-assisted synthesis can sometimes offer better temperature control and reduced reaction times.
Poor Substrate Reactivity The presence of a strong electron-withdrawing group like a nitrile on the aniline ring can decrease its nucleophilicity, hindering the initial condensation and subsequent cyclization.[5][6]Consider using a more activated starting material, such as a 2-aminobenzonitrile derivative with electron-donating groups on the ring. Alternatively, a more forceful catalyst or higher reaction temperatures may be required.
Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[4]

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder alternative to traditional acid or base-catalyzed methods.[4]

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene nitrile (1.2 mmol).

  • Add molecular iodine (10 mol%) as the catalyst.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • Difficult purification due to closely eluting impurities.

  • Lower than expected yield of the isolated product.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Aldol Condensation The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones and other byproducts.[10]Use milder reaction conditions, such as a weaker base or lower temperature. Alternatively, using the imine analog of the o-aminoaryl ketone can prevent this side reaction.[10]
Formation of Regioisomers When using an unsymmetrical ketone, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinolinecarbonitriles.[10]To control regioselectivity, consider introducing a phosphoryl group on one α-carbon of the ketone or use a specific amine catalyst that can direct the reaction.[10]
Incomplete Cyclization In the Combes synthesis, the intermediate enamine may not fully cyclize, leading to its presence as a major impurity.Ensure sufficiently acidic conditions and adequate heating to drive the cyclization to completion. Polyphosphoric acid (PPA) can be an effective alternative to sulfuric acid.[3]
Dihydroquinoline Impurities In the Doebner-von Miller synthesis, the final step is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation will result in these reduced impurities in the final product.[8]Ensure a sufficient amount of the oxidizing agent is present. If necessary, a post-reaction oxidation step can be performed on the crude product.[8]

Troubleshooting Workflow for Side Product Formation

Start Side Products Detected Identify Identify Side Products (NMR, MS) Start->Identify Aldol Aldol Condensation Products? Identify->Aldol Regioisomers Regioisomers? Identify->Regioisomers Incomplete Incomplete Cyclization? Identify->Incomplete Reduced Reduced Impurities? Identify->Reduced Milder_Base Use Milder Base / Lower Temp Aldol->Milder_Base Yes Imine_Analog Use Imine Analog Aldol->Imine_Analog Yes Directing_Group Use Directing Group on Ketone Regioisomers->Directing_Group Yes Amine_Catalyst Screen Amine Catalysts Regioisomers->Amine_Catalyst Yes Stronger_Acid Increase Acid Strength / Temp Incomplete->Stronger_Acid Yes PPA Use PPA Incomplete->PPA Yes Oxidant Add More Oxidant Reduced->Oxidant Yes Post_Oxidation Post-Reaction Oxidation Reduced->Post_Oxidation Yes

Caption: Troubleshooting decision tree for addressing side product formation.

Issue 3: Catalyst Poisoning

Symptoms:

  • A sudden or gradual decrease in the reaction rate.

  • Complete halt of the reaction before completion.

  • The catalyst appears physically changed (e.g., color change, precipitation).

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Sulfur or Nitrogen Impurities Starting materials or solvents may contain sulfur compounds or nitrogen-containing heterocycles that can strongly adsorb to the active sites of metal catalysts, rendering them inactive.[11][12][13]Purify starting materials and solvents before use. Consider using a guard bed to remove impurities before the reactants come into contact with the catalyst.
Strongly Coordinating Functional Groups The nitrile group itself, or other functional groups on the substrates, can coordinate strongly to the catalyst's active sites and inhibit its activity.Increase the catalyst loading or switch to a catalyst that is less susceptible to poisoning by the specific functional groups present in your molecules.
Product Inhibition The quinolinecarbonitrile product itself can act as a poison to the catalyst, especially in reactions catalyzed by palladium or platinum.[12]If possible, perform the reaction under conditions where the product precipitates out as it is formed, thus minimizing its concentration in the reaction mixture.

Catalyst Poisoning Mitigation Strategy

Start Catalyst Poisoning Suspected Analysis Analyze Starting Materials & Solvents for Impurities (S, N) Start->Analysis Purify Purify Starting Materials & Solvents Analysis->Purify Impurities Found Increase_Loading Increase Catalyst Loading Analysis->Increase_Loading No Impurities Found Guard_Bed Use a Guard Bed Purify->Guard_Bed Change_Catalyst Switch to a Less Susceptible Catalyst Increase_Loading->Change_Catalyst Product_Precipitation Promote Product Precipitation Change_Catalyst->Product_Precipitation

Caption: A workflow for mitigating catalyst poisoning.

Purification of Crude Quinolinecarbonitriles

Q: I am struggling to purify my synthesized quinolinecarbonitrile from the crude reaction mixture. What are the recommended techniques?

A: The purification of quinolinecarbonitriles can be challenging due to their often-polar nature and potential for side product formation. The most common and effective techniques are recrystallization and column chromatography.

Recrystallization

This is often the first method to try, especially if the crude product is a solid.

  • Solvent Selection: The key is to find a solvent or solvent system in which the quinolinecarbonitrile is soluble at high temperatures but poorly soluble at room temperature.[14] Ethanol is a good starting point.[15] For less polar derivatives, a mixed solvent system like n-hexane/ethyl acetate can be effective.

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too saturated or cooling too quickly. Reheat the mixture, add a small amount of additional hot solvent, and allow it to cool more slowly.[15]

  • Inducing Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or carefully evaporating some of the solvent.[15]

Column Chromatography

This technique is ideal for separating complex mixtures or for achieving very high purity.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

  • Mobile Phase (Eluent) Selection: Use TLC to determine the optimal eluent system. A good starting point for quinolinecarbonitriles is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the solvent is gradually increased, is often effective.

  • Sample Loading: Ensure the crude sample is concentrated and loaded onto the column in a narrow band to achieve good separation.

Purification Workflow

Start Crude Quinolinecarbonitrile Recrystallization Attempt Recrystallization Start->Recrystallization TLC TLC Analysis Recrystallization->TLC Column Perform Column Chromatography Pure_Product Pure Product Column->Pure_Product TLC->Column Impure TLC->Pure_Product Sufficiently Pure

Sources

Preventing degradation of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- during storage

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Preventing Degradation of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- During Storage

Welcome to the technical support center for 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (CAS No. 149254-72-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled this resource based on the chemical principles of quinoline and phenol chemistry, established laboratory best practices, and data from analogous compounds to provide you with a comprehensive framework for storage and troubleshooting.

The structure of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-, featuring a 4-hydroxyquinoline core, makes it susceptible to specific degradation pathways. The primary concerns are oxidation of the phenolic hydroxyl group and photodegradation of the quinoline ring system, which can be accelerated by elevated temperature, light exposure, and the presence of atmospheric oxygen. This guide provides actionable protocols and in-depth FAQs to mitigate these risks.

Quick Reference: Recommended Storage Conditions

For optimal stability, all quantitative storage recommendations are summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation pathways, particularly oxidation.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting oxidative degradation of the 4-hydroxy group.[4]
Light Protect from LightPrevents photodegradation, a common issue for quinoline-based compounds.[1][5]
Humidity Dry / DesiccatedMinimizes moisture that could facilitate hydrolytic or oxidative reactions.[6][7]
Container Tightly-Sealed Amber Glass VialAmber glass blocks UV light, and a tight seal prevents moisture and oxygen ingress.[5][8]
Troubleshooting Guide: Common Issues

This section addresses specific problems you may encounter, their probable causes, and corrective actions.

Issue 1: Compound has developed a yellow or brown discoloration.
  • Probable Cause: This is a classic indicator of degradation, most commonly due to oxidation of the 4-hydroxy (phenolic) group or photodegradation of the quinoline ring structure.[1][7][9] Phenolic compounds are well-known to form colored quinone-type byproducts upon oxidation.[10]

  • Immediate Action:

    • Cease use of the discolored compound in critical experiments, as its purity is compromised.

    • Perform a purity check using a suitable analytical method like HPLC or LC-MS to quantify the remaining active compound and identify degradation products.[11]

  • Long-Term Prevention:

    • Review Storage Protocol: Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended 2-8°C.

    • Aliquoting: For the stock material, avoid repeated opening and closing of the main container. Aliquot the compound into smaller, single-use vials upon receipt. This minimizes exposure of the bulk material to air and light.

Issue 2: Inconsistent or poor results in biological assays.
  • Probable Cause: A loss of compound potency is a direct consequence of degradation. Even slight degradation, not visible as discoloration, can significantly impact experimental outcomes.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh from solid material for each experiment. Avoid using aged stock solutions, as stability in solvents can be lower than in solid form.[1]

    • Conduct a Forced Degradation Study: To understand the compound's stability in your specific experimental buffer or solvent, a forced degradation study can be insightful. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the degradation over time via HPLC.[1]

    • Verify Purity of Source Material: If the issue persists even with freshly prepared solutions, verify the purity of your stock material using an appropriate analytical technique.

Experimental Protocols

These detailed protocols provide step-by-step instructions for best practices in handling and stability testing.

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage

This protocol is the most effective way to prevent oxidative and photo-induced degradation.

  • Preparation: In a fume hood or glove box, allow the main container of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- to equilibrate to room temperature before opening to prevent moisture condensation. Assemble the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Weighing: Rapidly weigh the desired amount of compound into each amber vial. Work quickly to minimize exposure to the atmosphere.

  • Inert Gas Purge: Insert a gentle stream of an inert gas, such as argon or nitrogen, into the vial via a pipette or needle for 15-30 seconds. The inert gas is heavier than air and will displace the oxygen-containing atmosphere.

  • Sealing: Immediately and tightly seal the vial with the screw cap.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration/mass, and date. Store the vials in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of your compound and separating it from any potential degradation products.[1][12]

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for quinoline derivatives.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

    • The acidic modifier helps to produce sharp peak shapes for nitrogen-containing heterocyclic compounds.

  • Gradient Elution: Start with a gradient program to ensure separation of the parent compound from potential impurities. A typical gradient might be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Detection: Use a UV detector. Analyze the UV spectrum of the pure compound to determine the optimal wavelength for detection (e.g., start by monitoring at 254 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[1]

  • Method Validation: Once a good separation is achieved, the method should be validated to confirm it can accurately quantify the compound in the presence of its degradation products generated during a forced degradation study.[1]

Visual Logic and Workflows

Diagrams are provided to clarify key concepts and experimental processes.

Compound 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (Solid) Degradation Degradation Products (e.g., Quinones, Ring-Opened Species) Compound->Degradation Accelerated by Light Light (UV/Visible) Light->Compound Oxygen Atmospheric Oxygen Oxygen->Compound Heat Elevated Temperature Heat->Compound

Caption: Primary degradation pathways for the compound.

start Receive Compound equilibrate Equilibrate to Room Temp start->equilibrate aliquot Aliquot into Amber Vials equilibrate->aliquot purge Purge with N2 or Ar aliquot->purge seal Seal Tightly purge->seal store Store at 2-8°C, Protected from Light seal->store end Use in Experiments store->end

Caption: Recommended workflow for compound handling and storage.

Frequently Asked Questions (FAQs)
  • Q1: My compound is a solid powder. Do I really need to worry about degradation?

    • A1: Yes. Solid-state degradation, while typically slower than in solution, is a significant risk. Photodegradation can occur on the surface of the powder, and oxidation can be initiated by atmospheric oxygen, especially over long storage periods.[13][14] Following proper storage protocols from day one is the best preventative measure.

  • Q2: Is it acceptable to store stock solutions of the compound in the freezer (-20°C)?

    • A2: While freezing can slow degradation, it may introduce other issues. Some compounds can precipitate out of solution upon freezing and may be difficult to redissolve completely, leading to inaccurate concentrations. Furthermore, repeated freeze-thaw cycles can accelerate degradation for some molecules.[1] If you must store solutions, flash-freeze single-use aliquots and validate their stability upon thawing. However, the best practice is to always prepare solutions fresh from a properly stored solid stock.[1]

  • Q3: The nitrile group (-CN) in the structure seems reactive. Is it a stability concern during storage?

    • A3: Under standard storage conditions (neutral pH, absence of strong acids/bases), the nitrile group is generally stable and not a primary concern for degradation.[15] The 4-hydroxy group is the most labile site and the main focus for preventative storage measures.[9][[“]]

  • Q4: I don't have access to inert gas. What is the next best storage option?

    • A4: If inert gas is unavailable, the most critical factors to control are light and temperature. Storing the compound tightly sealed in an amber vial, inside a secondary container (like a box), and placed in a 2-8°C refrigerator is a robust alternative. You can also place the vial in a desiccator cabinet within the refrigerator to minimize humidity.[5][6][7]

  • Q5: How can I confirm the identity of a suspected degradation product?

    • A5: Characterizing degradation products typically requires advanced analytical techniques. High-resolution mass spectrometry (LC-MS/MS) can provide the molecular weight and fragmentation patterns of the unknown peak, which helps in proposing a structure.[11][17][18] Isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structural confirmation.[19]

References
  • Vertex AI Search, based on a safety data sheet for 8-Hydroxyquinoline, which recommends storing in tightly closed containers in cold, dry, and well-ventilated areas and protecting against strong acids, bases, and oxidizing agents.
  • Techno PharmChem, based on a safety data sheet for 8-Hydroxyquinoline, recommending storage in a dry place with the container tightly closed.
  • Elemental Microanalysis, based on a safety data sheet for 8-Hydroxyquinoline, indicating it is stable under normal conditions and should be stored locked up in a well-ventil
  • Sorachim SA, Product information for 8-Hydroxyquinoline, stating it should be stored at room temperature, protected from moisture, and is stable for
  • Consensus, discussing how phenolic compounds act as antioxidants to prevent oxidative degradation and discolor
  • MDPI, "Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose," discussing the oxidation of phenolic compounds to quinone species, which can lead to browning.
  • Benchchem, "Stabilization of phenol solutions to prevent oxidation and degradation," noting that discoloration (pink/brown)
  • Fisher Scientific, Material Safety Data Sheet for 8-Hydroxyquinoline, which advises storing in a cool place, protected from light and sunlight, and lists light and excess he
  • PubMed, "Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy," describing an analytical method for quantifying quinoline and its hydroxy deriv
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC), "Influence of Storage Conditions on Stability of Phenolic Compounds...," noting that polyphenolic substances degrade more when exposed to sunlight, high temperatures (>40°C), oxygen, and high humidity.
  • Semantic Scholar, "Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy," referencing a study on the determination of quinoline and its degrad
  • Sigma-Aldrich, Product page for a similar compound, 3-hydroxyquinoline-6-carbonitrile, listing room temper
  • Beilstein Journals, "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," an article discussing the photostability of quinoline deriv
  • Benchchem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions," a guide detailing that discoloration, loss of potency, pH, light, and temperature are key factors in quinoline degradation and th
  • International Journal of Electrochemical Science, "Enhanced degradation of quinoline in three-dimensional electro-Fenton system...
  • ChemScene, Product page for 3-Quinolinecarbonitrile, 6-(diethylamino)
  • ChemScene, Product page for 3-Quinolinecarbonitrile,4-hydroxy-6-methoxy-2-(methylthio)
  • SciSpace, "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," a study on the synthesis and stability of novel quinoline compounds.
  • ResearchGate, "Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules," an article discussing the synthesis and properties of quinoline-based photo-removable protecting groups.
  • Patsnap Eureka, "Preventative Oxidation Methods for Food Packaging," outlining methods like controlled atmosphere (inert gas)
  • IOPscience, "Determination of Quinoline in Textiles by High-Performance Liquid Chromatography," a study establishing an HPLC method for determining quinoline content.
  • Fisher Scientific, Safety Data Sheet for 2-Amino-4-hydroxy-6-methylpyrimidine, indicating the compound is stable under normal conditions and should be stored in tightly closed, dry, cool, and well-ventil
  • PubMed, "Microbial metabolism of quinoline and related compounds. XIX.
  • ResearchGate, "Degradation Pathways," providing an example of using an HPLC method to characterize degrad
  • Merck Millipore, A safety data sheet recommending nitrile rubber gloves for handling and storing chemicals in tightly closed containers.
  • MDPI, "Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline...
  • Sigma-Aldrich, Product page for 3-Quinolinecarbonitrile, providing physical properties like melting point.
  • National Center for Biotechnology Information (PMC), "Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide...," a study on the degradation mechanisms of a quinoline-based compound.
  • Frontiers, "Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains," a study investigating the degradation pathways of rel
  • A review on "The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis," which discusses the general stability and reactivity of organic cyano compounds.
  • ResearchGate, "Enhanced degradation of quinoline in three-dimensional electro-Fenton system...," mentioning the identification of quinoline degradation products like 2(1H)-quinolinone and various hydroxyquinolines.
  • CAS Common Chemistry, Entry for 3-Quinolinecarbonitrile, providing its chemical identifiers and properties.
  • A guide on "How to Store Nitrile Gloves Properly," explaining that nitrile materials should be protected from light (UV)
  • PubChem, Database entry for 3-Quinolinecarbonitrile, listing various names, identifiers, and properties.
  • National Center for Biotechnology Information (PMC), "Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium...
  • TargetMol, A safety data sheet emphasizing storage in a tightly closed container in a dry, cool, and well-ventil
  • A review on the "Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds," detailing the role of hydroxylated intermediates in aromatic compound degrad
  • ChemicalBook, A safety data sheet for Citronellyl nitrile, recommending storage in a tightly closed container in a dry, cool, and well-ventil
  • MDPI, "Complete Characterization of Degradation Byproducts...
  • An article on the "Environment-friendly synthesis of nitrogen-containing heterocyclic compounds," providing context on the synthesis of rel

Sources

Technical Support Center: Functionalization of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-hydroxy-6-methyl-3-quinolinecarbonitrile (CAS: 50919-61-4).

This scaffold is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., EGFR, Src, and MEK inhibitors).[1] The presence of the electron-donating methyl group at the C6 position and the electron-withdrawing nitrile at C3 creates a unique "push-pull" electronic environment that requires specific catalytic adjustments compared to unsubstituted quinolines.[1]

Quick Navigation

Module 1: Activation of the 4-Hydroxy Group (Deoxychlorination)

Goal: Convert the 4-hydroxy (tautomeric 4-oxo) group into a reactive 4-chloro species using POCl


.[1]

Q: My reaction stalls at ~60% conversion even with excess POCl


. What is the catalytic fix? 
A:  The 6-methyl group donates electron density into the ring, making the C4-carbonyl oxygen less electrophilic than in unsubstituted quinolines.[1]
  • The Fix: You must use a nucleophilic catalyst. Add N,N-Dimethylformamide (DMF) (5–10 mol%).[1]

  • Mechanism: DMF reacts with POCl

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl
    
    
    
    alone.[1] This species attacks the quinolone oxygen more rapidly.
  • Alternative: If DMF fails, use tetrabutylammonium chloride (TBAC) (0.1 equiv) as a phase-transfer catalyst to increase chloride ion concentration in the organic phase if running in a solvent like toluene.[1]

Q: I am observing a "dimer" impurity (M+ mass ~370-380). How do I prevent this? A: This is a common issue with 3-cyano-4-hydroxyquinolines.

  • Cause: The "dimer" is an ether linkage formed when the activated phosphorylated intermediate reacts with unreacted starting material (4-hydroxy species) instead of the chloride ion.[1]

  • Troubleshooting Protocol:

    • Temperature Staging: Do not heat immediately. Stir the substrate + POCl

      
       + Base (if used) at 0–25°C for 30 minutes  first. This ensures complete phosphorylation of the starting material before the high-energy displacement step.[1]
      
    • Chloride Source: Ensure you have enough free chloride. If using a base like triethylamine, the Et

      
      N[1]·HCl salt formed provides the chloride source. If running neat in POCl
      
      
      
      , the concentration of Cl
      
      
      is sufficient only if the temperature is high enough (>90°C) after the initial mixing period.[1]

Data Table 1: Chlorination Conditions

Reagent SystemCatalystTempTimeOutcome
POCl

(Neat)
NoneReflux4-6 hSlow, variable yield (50-70%)
POCl

(Neat)
DMF (5 mol%) 90°C 1-2 h Standard Protocol (>90% yield)
SOCl

/ Toluene
DMF (10 mol%)110°C12 hPoor conversion (Not recommended)

Module 2: C4-Functionalization (SNAr & Pd-Catalysis)

Goal: Install the pharmacophore (Aniline or Aryl group) at the 4-position.[1]

Subsection A: SNAr (Kinase Inhibitor Synthesis)

Q: I am trying to couple a 3-chloro-4-fluoroaniline, but the reaction is sluggish. Should I use a base? A: Counter-intuitively, acid catalysis is often superior to base catalysis for this scaffold.

  • Reasoning: The 3-cyano group is electron-withdrawing, but the 6-methyl group deactivates the ring slightly.[1] Protonating the quinoline nitrogen (N1) renders the C4 position highly electrophilic.[1]

  • Protocol: Reflux the 4-chloro intermediate and the aniline in Ethanol or 2-Propanol with 1.0 equiv of HCl (4M in dioxane) or catalytic Pyridine Hydrochloride .

  • Why avoid base? Strong bases (NaH, tBuOK) can attack the nitrile group or cause competitive hydrolysis of the chloride back to the phenol (4-OH).[1]

Subsection B: Suzuki-Miyaura Coupling

Q: Which catalyst system works best for the 4-chloro-3-cyano motif? A: The C4-Cl bond in quinolines is activated, but steric hindrance from the C3-CN and C5-H (peri-position) can affect ligand binding.[1]

Recommended Catalyst Systems:

  • Standard: Pd(PPh

    
    )
    
    
    
    (5 mol%) + Na
    
    
    CO
    
    
    in Dioxane/H
    
    
    O (100°C).
  • Challenging Substrates (Steric bulk): Pd(dppf)Cl

    
      is the "workhorse" catalyst for this scaffold. The large bite angle of the dppf ligand stabilizes the Pd intermediate and facilitates reductive elimination, even with the ortho-nitrile present.[1]
    
  • Avoid: Pd(OAc)

    
     without phosphine ligands (leads to Pd black precipitation due to N-coordination by the quinoline nitrogen).[1]
    

Data Table 2: Catalyst Selection for C4-Coupling

Coupling PartnerRecommended CatalystBase/SolventNotes
Phenylboronic acidPd(PPh

)

Na

CO

/ DME:H

O
Standard, high yield.[1]
Heteroaryl boronatePd(dppf)Cl

K

PO

/ Dioxane
Resists N-coordination poisoning.[1]
Aniline (Buchwald)Pd

(dba)

+ Xantphos
Cs

CO

/ Toluene
Use if SNAr fails (rarely needed).[1]

Module 3: Nitrile Transformations (C3 Position)

Goal: Hydrolysis of the nitrile to a primary amide (common in kinase inhibitors to form H-bonds with the hinge region).

Q: How do I stop hydrolysis at the amide (CONH


) without going to the acid (COOH)? 
A:  The 6-methyl group does not significantly protect the nitrile, so over-hydrolysis is a risk.[1]
  • The Solution: Use Hydration rather than Hydrolysis.

  • Catalyst: Urea-Hydrogen Peroxide (UHP) adduct with catalytic K

    
    CO
    
    
    
    in acetone/water.[1]
  • Mechanism: The hydroperoxide anion (HOO

    
    ) is a super-nucleophile that attacks the nitrile to form the peroxyimidic acid, which collapses to the amide and O
    
    
    
    .[1] This reaction is strictly chemoselective for amide formation and will not produce carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for functionalizing the 4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold.

G Start Start: 4-Hydroxy-6-methyl- 3-quinolinecarbonitrile Activation Step 1: Activation (POCl3 + DMF) Start->Activation Deoxychlorination RouteC Route C: Nitrile Hydrolysis Start->RouteC Direct Hydration Intermediate Intermediate: 4-Chloro-derivative Activation->Intermediate Heating (90°C) Decision Target Structure? Intermediate->Decision RouteA Route A: SNAr (Anilines) Decision->RouteA N-Nucleophile RouteB Route B: Suzuki (Aryl/Heteroaryl) Decision->RouteB C-Nucleophile ProductA Kinase Inhibitor Core (4-Anilino-3-CN) RouteA->ProductA H+ Cat. (EtOH) ProductB Biaryl Scaffold (4-Aryl-3-CN) RouteB->ProductB Pd(dppf)Cl2 ProductC Primary Amide (4-OH-3-CONH2) RouteC->ProductC UHP / K2CO3

Caption: Decision tree for catalyst and reagent selection based on the desired functionalization pathway.

References

  • Boschelli, D. H., et al. (2001).[1] "Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity." Journal of Medicinal Chemistry, 44(23), 3965–3977.[1] Link

  • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Irreversible Inhibitors of EGFR." Bioorganic & Medicinal Chemistry Letters, 13(6), 1145-1149.[1] Link

  • Arnott, E. A., et al. (2011).[1][2] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[1][2][3] (Note: Mechanistic insights applicable to 3-cyanoquinolines). Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Katritzky, A. R., et al. (2005).[1] "Aquated Urea-Hydrogen Peroxide (UHP) as a Safe and Efficient Reagent for the Hydrolysis of Nitriles."[1] Synthesis, 2005(1), 147-151.[1] Link

Sources

Technical Support Center: Scaling Synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific challenges of scaling up the synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile (CAS: 50919-65-8). Unlike bench-scale synthesis where yield is secondary to speed, scale-up requires rigorous control over thermodynamics, mass transfer, and impurity profiles.

The following protocols and troubleshooting guides are based on the modified Gould-Jacobs reaction , the industry-standard route for this scaffold.

Part 1: The Chemistry & Reaction Pathway

Core Concept: The synthesis proceeds via a two-stage sequence:

  • Condensation: p-Toluidine reacts with Ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an acrylate intermediate.

  • Thermal Cyclization: The intermediate undergoes intramolecular cyclization at high temperatures (~250°C) to close the quinoline ring.[1]

Note on Tautomerism: While often named 4-hydroxy , this molecule exists in equilibrium with its 4-oxo (quinolone) tautomer.[1] In the solid state and polar solvents, the 4-oxo form typically predominates.

ReactionPathway Start1 p-Toluidine (CAS: 106-49-0) Inter Intermediate Acrylate (Ethyl 2-cyano-3-(p-tolylamino)acrylate) Start1->Inter Condensation (100-110°C) Start2 Ethyl (ethoxymethylene) cyanoacetate (EMCA) (CAS: 94-05-3) Start2->Inter Product Target: 4-hydroxy-6-methyl- 3-quinolinecarbonitrile Inter->Product Cyclization (250°C, Dowtherm A) Byprod Byproduct: Ethanol Inter->Byprod

Figure 1: The modified Gould-Jacobs pathway. The nitrile group remains intact at position 3, while cyclization occurs onto the ester carbonyl.

Part 2: Phase 1 - Condensation (Formation of the Acrylate)

Objective: Synthesize Ethyl 2-cyano-3-(p-tolylamino)acrylate. Critical Parameter: Purity of the intermediate directly dictates the yield of the difficult cyclization step.

Protocol Overview
ParameterSpecification
Stoichiometry 1.0 eq p-Toluidine : 1.05–1.1 eq EMCA
Solvent Ethanol (reflux) or Solvent-free (melt)
Temperature 80°C (EtOH) or 100–110°C (Neat)
Time 2–4 Hours
Expected Yield >90%
Troubleshooting & FAQs

Q: Why is my intermediate "oiling out" instead of crystallizing?

  • Cause: This often happens if the reaction is run solvent-free and cooled too quickly, or if there is residual EMCA.

  • Solution:

    • Use Ethanol as the solvent.[2] The intermediate is less soluble in cold ethanol than the starting materials.

    • If running neat: Dilute the hot melt with Ethanol (approx. 2 vol) before cooling.

    • Seed the mixture: Keep a small batch of pure crystals to seed the reactor during the cool-down phase (at ~40°C).

Q: Can I skip isolating the intermediate and do a "one-pot" reaction?

  • Technical Advice: Do not do this on a scale >100g.

  • Reasoning: The second step requires 250°C. Any residual Ethanol (byproduct of step 1) or unreacted EMCA will cause dangerous pressure build-up or charring at those temperatures. Isolating the intermediate acts as a critical purification gate, removing impurities that would otherwise turn into "tar" in the next step.

Q: My intermediate is yellow/orange. Is this okay?

  • Verdict: Yes. The acrylate intermediate typically ranges from off-white to bright yellow. Dark brown indicates oxidation; check your nitrogen blanket.

Part 3: Phase 2 - Thermal Cyclization (The "Gould-Jacobs" Step)[1]

Objective: Cyclize the acrylate to form the quinoline ring. Critical Parameter: Temperature control and heat transfer.[1][3][4] This reaction is endothermic but requires a high activation energy threshold (~240°C).

Protocol Overview
ParameterSpecification
Solvent Dowtherm A (Diphenyl ether / Biphenyl eutectic)
Concentration 10–15 mL solvent per gram of Intermediate
Temperature 250–255°C (Vigorous Reflux)
Addition Mode Portion-wise addition of solid to hot solvent
Time 30–60 Minutes (Rapid reaction)
Troubleshooting & FAQs

Q: Why do you recommend adding the solid to hot solvent? Why not heat everything together?

  • Mechanism: This is the Dilution Principle .

  • Explanation: If you heat the solid and solvent together from room temperature, the intermediate spends a long time in the 150–200°C zone. In this zone, intermolecular polymerization competes with intramolecular cyclization, leading to black tar.

  • Correct Protocol: Heat the Dowtherm A to 250°C first. Add the intermediate in small portions. This ensures every molecule instantly hits the activation energy required for cyclization, favoring the kinetic product (quinoline) over thermodynamic polymers (tar).

Q: The reaction mixture turned into a solid block inside the reactor! What happened?

  • Cause: The product (4-hydroxy-6-methyl-3-quinolinecarbonitrile) has a very high melting point (>300°C) and is insoluble in Dowtherm A. As it forms, it precipitates.

  • Solution:

    • Agitation: You must use a high-torque overhead stirrer (anchor or helical impeller). Magnetic stirring will fail.

    • Dilution: Ensure you are using at least 10 volumes of solvent.

    • Temperature: Keep the temp at 250°C until addition is complete. The product will be a slurry.

Q: How do I remove the Dowtherm A? It smells terrible and sticks to everything.

  • Protocol:

    • Cool the reaction slurry to ~80°C.

    • Add a non-polar anti-solvent (e.g., Toluene or Heptane ) to dilute the Dowtherm.

    • Filter while warm. The Dowtherm stays in the filtrate; the product is on the filter.

    • The "Acetone Wash": After the initial non-polar wash, wash the filter cake with Acetone. This removes residual Dowtherm and unreacted organic impurities.

Part 4: Work-up & Purification[6]

Objective: Isolate high-purity (>98%) material suitable for pharmaceutical use.

PurificationFlow Step1 Crude Reaction Slurry (in Dowtherm A) Step2 Cool to 80°C & Dilute (Add Toluene/Heptane) Step1->Step2 Step3 Filtration Step2->Step3 Filtrate Filtrate: Dowtherm + Impurities (DISCARD to Waste) Step3->Filtrate Cake Filter Cake: Crude Product Step3->Cake Step4 Wash 1: Toluene (Removes bulk Dowtherm) Cake->Step4 Step5 Wash 2: Acetone/Ethanol (Removes color/tar) Step4->Step5 Step6 Drying (Vacuum oven, >100°C) Step5->Step6

Figure 2: Downstream processing workflow for the removal of high-boiling solvents.

Q: The product is still grey/brown after filtration. How do I purify it?

  • Recrystallization:

    • Solvent: DMF (Dimethylformamide) or Acetic Acid.

    • Method: Dissolve the solid in boiling DMF (it is sparingly soluble, so you will need volume). Filter hot to remove "black specks" (carbonized material). Cool to crystallize.

    • Alternative: For removal of trace colors, boil the crude solid in Ethanol for 1 hour (trituration) and filter hot. The product does not dissolve, but surface impurities do.

Q: What is the melting point I should look for?

  • Target: The compound decomposes/melts at a very high temperature, typically >300°C (often cited around 320–330°C dec). Use HPLC for purity, as melting point is not a sensitive indicator for this class of compounds.

Part 5: Safety & Waste Management
  • Dowtherm A Hazards:

    • Dowtherm A (Diphenyl ether/Biphenyl) has a distinct, pervasive geranium-like odor. It is toxic to aquatic life.

    • Disposal: Do not pour down the drain. It must be collected for high-temperature incineration.

  • Thermal Hazards:

    • Step 2 operates at 250°C. Ensure all glassware is inspected for micro-cracks. Use a blast shield.

    • Water Hazard: Ensure absolutely NO water enters the 250°C reaction. It will flash-boil and cause an eruption of hot oil.

References
  • Foundational Gould-Jacobs Protocol: Gould, R. G.; Jacobs, W. A.[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[5] Link

  • Process Chemistry (General Quinoline Synthesis): Reynolds, G. A.; Hauser, C. R. "2-Methyl-4-hydroxyquinoline." Organic Syntheses, 1950 , 30, 70. (Demonstrates the Dowtherm A addition technique). Link

  • Specific Nitrile Derivative Synthesis: "Substituted 3-cyanoquinolines." U.S. Patent 4,016,276, 1977 . (Describes the use of ethyl (ethoxymethylene)cyanoacetate). Link

  • Scale-Up Considerations: Price, D. et al. "Development of a Large-Scale Synthesis of a Quinoline-3-carbonitrile." Organic Process Research & Development, 2002. (General principles for nitrile-substituted quinoline scale-up).

Sources

Validation & Comparative

Comparing the cytotoxicity of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (CAS: 61338-30-5) requires understanding its role not just as a standalone entity, but as a highly privileged structural scaffold in medicinal chemistry. This compound serves as the foundational building block for synthesizing a vast array of potent anticancer agents, most notably the 4-anilinoquinoline-3-carbonitriles (such as the clinical kinase inhibitors Bosutinib and Pelitinib) and 2-amino-quinoline derivatives.

This guide objectively compares the cytotoxicity, mechanistic pathways, and experimental validation of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- derivatives against standard chemotherapeutics and alternative quinoline analogs.

Mechanistic Causality: Why the Quinoline-3-Carbonitrile Scaffold?

The cytotoxicity of quinoline-3-carbonitrile derivatives is not random; it is driven by highly specific structure-activity relationships (SAR). The nitrogen-containing bicyclic quinoline ring acts as a bioisostere to the adenine moiety of adenosine triphosphate (ATP)[1].

When functionalized with a hydroxyl or methyl group at the C-4 and C-6 positions, and a carbonitrile group at C-3, the electron density of the molecule is fundamentally altered. The carbonitrile group acts as a strong electron-withdrawing moiety, which enhances hydrogen-bonding interactions within the narrow ATP-binding cleft of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR), Src, and c-Met[1][2]. By competitively excluding ATP, these compounds arrest downstream PI3K/AKT and MAPK signaling, starving the cancer cell of survival signals and inducing apoptosis[2][3].

Mechanism Quinoline Quinoline-3-carbonitrile Derivatives ATP ATP Binding Pocket (Kinase Domain) Quinoline->ATP Competitive Binding EGFR EGFR / Src / c-Met Tyrosine Kinases ATP->EGFR Blocks ATP Hydrolysis Downstream PI3K / AKT / MAPK Signaling Cascades EGFR->Downstream Inhibits Activation Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Triggers Death Pathway

Diagram 1: Kinase inhibition pathway of quinoline-3-carbonitrile derivatives.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 4-hydroxy-6-methyl-3-quinolinecarbonitrile derivatives, we must benchmark them against established clinical controls (like Doxorubicin and Gefitinib) and other quinoline classes across diverse human tumor cell lines.

Derivatives such as 2-amino-4-hydroxy-6-methylquinoline-3-carbonitrile have demonstrated significant dose-dependent inhibition of cell growth in lung (A549), breast (MDA-MB-231), and kidney (ACHN) cancer cell lines[3]. Furthermore, substituting the C-4 position with an aniline ring yields compounds with sub-micromolar IC50 values against EGFR-driven tumors[1].

Table 1: Quantitative Cytotoxicity Comparison (IC50 Values)

Compound Class / DerivativeTarget / MechanismA549 (Lung) IC50MDA-MB-231 (Breast) IC50HL-60 (Leukemia) IC50Reference
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile Multi-kinase / Apoptosis~15.2 µM~18.5 µMN/A[3]
4-Anilinoquinoline-3-carbonitrile (Lead 46) EGFR / c-Met Inhibitor5.28 µM0.77 µMN/A[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(CF3)quinoline Cell Cycle ArrestN/AN/A19.88 µg/mL[4]
Gefitinib (Alternative Standard)EGFR Inhibitor0.40 µM>20 µMN/A[1]
Doxorubicin (Positive Control)DNA Intercalation0.85 µM1.20 µM0.10 µM[5]

Data Synthesis Insight: While pure 4-hydroxy-6-methylquinoline-3-carbonitrile exhibits moderate baseline cytotoxicity, its functionalized derivatives (especially 4-anilino and 2-amino modifications) dramatically lower the IC50, outperforming standard therapies in specific triple-negative breast cancer (MDA-MB-231) models where traditional EGFR inhibitors like Gefitinib often fail[1][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, phenotypic cytotoxicity must be correlated with target-specific enzymatic assays. The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by solvent toxicity or assay degradation.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay measures the mitochondrial reductase activity of viable cells, which reduces the yellow tetrazolium dye to purple formazan. A parallel vehicle control ensures that any observed cell death is strictly due to the quinoline derivative, not the DMSO solvent.

  • Cell Seeding: Seed A549 and MDA-MB-231 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow adherence[6].
    
  • Compound Preparation: Dissolve the quinoline-3-carbonitrile derivative in 100% DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final treatment concentrations (e.g., 1, 5, 10, 25, 50 µM). Critical Control: Ensure final DMSO concentration in all wells, including the vehicle control, remains

    
     to prevent solvent-induced cytotoxicity.
    
  • Treatment: Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Include Doxorubicin as a positive control. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[6].

  • Solubilization & Validation: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

MTT_Workflow Seed 1. Seed Cells (A549, MDA-MB-231) Treat 2. Compound Treatment (Quinoline Derivatives) Seed->Treat MTT 3. Add MTT Reagent (Mitochondrial Reduction) Treat->MTT Solubilize 4. Solubilize Formazan (DMSO Addition) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read Validate 6. Data Validation (Normalize to Vehicle) Read->Validate

Diagram 2: Step-by-step workflow of the self-validating MTT cytotoxicity assay.
Protocol B: EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)

Causality: Cell death observed in the MTT assay could result from non-specific toxicity. This isolated enzyme assay validates the specific mechanism of action (EGFR competitive inhibition) proposed in Diagram 1.

  • Plate Preparation: Coat a 96-well plate with poly(Glu,Tyr) substrate (4:1 ratio) and incubate overnight at 4°C. Wash three times with PBS containing 0.1% Tween-20 (PBST).

  • Kinase Reaction: Add 50 µL of kinase reaction buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA) containing 10 µM ATP, recombinant EGFR kinase domain, and varying concentrations of the quinoline derivative.

  • Incubation: Incubate the mixture at 30°C for 30 minutes to allow the kinase to phosphorylate the substrate.

  • Detection: Wash the plate and add an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Development: Wash thoroughly, add TMB substrate, and stop the reaction with 1M H2SO4 after 15 minutes. Read absorbance at 450 nm to calculate the IC50 of kinase inhibition[7].

References

  • BenchChem. "2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile - Benchchem." BenchChem Product Catalog.
  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.
  • MDPI. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules.
  • National Institutes of Health (NIH). "Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway." PMC.
  • BenchChem. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." BenchChem.

Sources

Validation of the Antibacterial Mechanism of 4-Hydroxy-6-methyl-3-quinolinecarbonitrile (HMQC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Non-Fluorinated Quinolone Alternative

4-hydroxy-6-methyl-3-quinolinecarbonitrile (HMQC) represents a critical scaffold in the exploration of non-fluorinated quinolone analogs. While traditional fluoroquinolones (e.g., Ciprofloxacin) dominate the market, rising resistance necessitates the validation of structurally distinct derivatives that retain the 4-quinolone pharmacophore but utilize alternative substituents (like the C3-cyano group) to overcome specific resistance mechanisms (e.g., efflux pump overexpression or specific gyrA mutations).

This guide provides a rigorous, step-by-step framework for validating the antibacterial mechanism of HMQC. It compares HMQC against industry standards to assist researchers in positioning this compound within the drug development pipeline.

Comparative Analysis: HMQC vs. Standard Antibiotics

To validate HMQC, one must benchmark it against agents with known mechanisms. The primary target for 3-quinolinecarbonitriles is DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

Mechanistic Comparison Table
FeatureHMQC (Candidate) Ciprofloxacin (Standard) Novobiocin (Control)
Primary Target DNA Gyrase (GyrA/GyrB interface)DNA Gyrase (GyrA subunit)DNA Gyrase (GyrB ATPase domain)
Mechanism Class Cleavage Complex Stabilizer (Putative)Cleavage Complex StabilizerATPase Inhibitor
Binding Site DNA-Gate (Intercalative mode likely)DNA-Gate (Ser83/Asp87 interaction)ATP-binding pocket
Bactericidal Activity Concentration-dependentConcentration-dependentBacteriostatic (mostly)
Resistance Profile Potential activity against FQ-resistant strainsHigh cross-resistanceDistinct resistance profile
Performance Benchmarks (Theoretical/Experimental Targets)
  • Target MIC: < 10 µg/mL against S. aureus and E. coli to be considered a "hit."

  • Target IC50 (Gyrase): < 50 µM.[1] (Ciprofloxacin typically < 1 µM).[1]

Mechanism of Action: The Signaling Pathway

HMQC is hypothesized to act as a "Gyrase Poison," stabilizing the cleaved DNA-enzyme complex, leading to the accumulation of double-strand breaks.

HMQC_Mechanism DNA Relaxed Bacterial DNA Complex Gyrase-DNA Cleavage Complex (Transient) DNA->Complex Gyrase Binding Gyrase DNA Gyrase (A2B2 Complex) Gyrase->Complex Supercoiling Negative Supercoiling Process Complex->Supercoiling ATP Hydrolysis StabilizedComplex Stabilized Cleavable Complex (Replication Roadblock) Complex->StabilizedComplex Drug Trapping HMQC HMQC (Inhibitor) HMQC->StabilizedComplex Intercalation/Binding DSB Irreversible Double-Strand Breaks StabilizedComplex->DSB Replication Fork Collision SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death DSB->Death Chromosome Fragmentation SOS->Death Repair Failure

Figure 1: The putative mechanism of HMQC involves trapping the DNA Gyrase enzyme on the DNA strands, converting an essential enzyme into a cellular toxin.

Validation Workflow & Experimental Protocols

To scientifically validate HMQC, researchers must move beyond simple phenotypic screening (MIC) to molecular target confirmation.

Phase 1: Phenotypic Validation

Objective: Confirm antibacterial activity and spectrum.

  • Protocol: Broth Microdilution (CLSI Guidelines)

    • Inoculum: Prepare

      
       CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213).
      
    • Dilution: Prepare serial 2-fold dilutions of HMQC in DMSO (range 0.125 – 128 µg/mL).

    • Incubation: 16–20 hours at 37°C.

    • Readout: The lowest concentration inhibiting visible growth is the MIC.

    • Validation: Ciprofloxacin must fall within QC ranges (e.g., 0.004–0.015 µg/mL for E. coli).

Phase 2: Target Identification (The "Gold Standard")

Objective: Prove HMQC inhibits DNA supercoiling, not just cell wall synthesis or protein synthesis.

  • Protocol: DNA Gyrase Supercoiling Inhibition Assay

    • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).

    • Enzyme: E. coli DNA Gyrase (1 unit).

    • Reaction: Mix DNA, Gyrase, ATP, and HMQC (varying concentrations) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2).

    • Incubation: 30 minutes at 37°C.

    • Termination: Add stop solution (SDS/Proteinase K).

    • Analysis: Run samples on a 1% agarose gel without ethidium bromide (stain post-run).

    • Result Interpretation:

      • Control: Fully supercoiled DNA band (migrates fastest).

      • Inhibited: Relaxed DNA band (migrates slower).

      • IC50 Calculation: Quantify band intensity to determine the concentration inhibiting 50% of supercoiling.

Phase 3: Binding Mode Elucidation

Objective: Distinguish between ATPase inhibition (Novobiocin-like) and Cleavage Complex stabilization (Cipro-like).

  • Protocol: ATPase Activity Assay

    • Measure phosphate release using a Malachite Green assay.

    • Logic: If HMQC inhibits supercoiling but not ATPase activity, it likely acts at the DNA-cleavage stage (fluoroquinolone-like). If it inhibits ATPase, it binds the GyrB ATP pocket.[2]

Experimental Decision Tree

Use this logic flow to troubleshoot and validate your results.

Validation_Tree Start Start: HMQC Synthesis MIC Determine MIC (Gram +/-) Start->MIC Active MIC < 64 µg/mL? MIC->Active Stop Discard / Redesign Active->Stop No GyraseAssay Gyrase Supercoiling Assay Active->GyraseAssay Yes Inhibits Inhibits Supercoiling? GyraseAssay->Inhibits OffTarget Check Membrane Integrity (Non-specific toxicity) Inhibits->OffTarget No MechanismCheck ATPase Assay Inhibits->MechanismCheck Yes ATPaseResult Inhibits ATPase? MechanismCheck->ATPaseResult ClassB Mechanism: GyrB Inhibitor (Novobiocin-like) ATPaseResult->ClassB Yes ClassA Mechanism: Cleavage Complex Stabilizer (Quinolone-like) ATPaseResult->ClassA No

Figure 2: Decision matrix for classifying the mechanism of action based on enzymatic assay results.

References

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Source: National Institutes of Health (NIH) Context: Discusses QSAR models for quinoline-3-carbonitrile derivatives as Gyrase inhibitors.

  • DNA Gyrase as a Target for Quinolones. Source: National Institutes of Health (NIH) Context: Comprehensive review of the DNA gyrase structure, mechanism, and how quinolones target the GyrA subunit.[3]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Source: Indian Journal of Heterocyclic Chemistry Context: Provides synthetic pathways and biological data for closely related 4-hydroxy-6-methylquinoline derivatives. (DOI: 10.59467/IJHC.2023.33.405)

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Source: National Institutes of Health (NIH) Context: Details the catalytic cycle of Gyrase and distinguishes between ATPase inhibitors and poisons.

  • 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- (Chemical Structure Validation). Source: ChemScene Context: Validates the chemical existence and availability of the specific scaffold.

Sources

Comparative Docking Studies of 4-Hydroxy-6-Methyl-3-Quinolinecarbonitrile Derivatives: A Structural Evaluation Against Src/Abl Kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, evaluating the efficacy of novel scaffolds requires moving beyond basic binding affinities to understand the atomic-level causality of ligand-receptor interactions. The 3-quinolinecarbonitrile class has yielded highly potent, clinically approved Tyrosine Kinase Inhibitors (TKIs) such as Bosutinib (SKI-606), a dual Src/Abl inhibitor[1]. However, early-stage hit-to-lead optimization frequently explores precursor scaffolds, notably 4-hydroxy-6-methyl-3-quinolinecarbonitrile and its derivatives, to balance physicochemical properties and target selectivity.

This guide objectively compares the docking performance, binding mechanics, and structural viability of 4-hydroxy-6-methyl-3-quinolinecarbonitrile derivatives against standard TKIs, providing actionable, self-validating protocols for computational chemists and drug development professionals.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the comparative performance of these derivatives, we must dissect the causality behind their target interactions within the ATP-binding cleft of kinases[2][3]:

  • The 3-Carbonitrile Group (The Anchor): This moiety acts as a critical hydrogen-bond acceptor. In both Src and BCR-ABL kinases, the nitrogen of the cyano group interacts directly with the backbone amide of the hinge region (e.g., Met318 in ABL, Met341 in Src).

  • The 6-Methyl Substitution (The Stabilizer): The addition of a methyl group at the 6-position of the quinoline ring is not arbitrary. It projects into a highly conserved hydrophobic pocket (formed by residues like Val256 and Leu398), increasing the van der Waals contact area and restricting the ligand's rotational degrees of freedom, which entropically favors binding.

  • The 4-Hydroxy vs. 4-Anilino Dilemma (The Affinity Driver): The 4-hydroxy group can undergo keto-enol tautomerization (forming a 4-quinolone). While the hydroxyl group can act as a hydrogen bond donor to gatekeeper residues (like Thr315), it lacks the bulky, hydrophobic reach required to occupy the deep hydrophobic cleft adjacent to the ATP site. Replacing the 4-hydroxy group with an anilino moiety (as seen in Bosutinib) drastically increases binding affinity by displacing high-energy water molecules from this deep pocket[1].

Pathway TKI 3-Quinolinecarbonitrile Derivatives BCR_ABL BCR-ABL / Src Kinases (ATP Binding Cleft) TKI->BCR_ABL ATP-Competitive Binding Apoptosis Apoptosis (Programmed Cell Death) TKI->Apoptosis Pathway Arrest STAT5 STAT5 Pathway (Gene Transcription) BCR_ABL->STAT5 Constitutive Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) BCR_ABL->PI3K Constitutive Phosphorylation Proliferation Leukemic Proliferation & Metastasis STAT5->Proliferation PI3K->Proliferation

Fig 1: Mechanism of action for 3-quinolinecarbonitrile inhibitors on the BCR-ABL/Src pathway.

Self-Validating Docking Protocol

A robust computational protocol must be self-validating. You cannot trust docking scores of novel 4-hydroxy-6-methyl- derivatives without first proving the algorithm can accurately reproduce the binding pose of a known co-crystallized ligand[4][5].

Phase 1: Preparation & Tautomeric Enumeration
  • Protein Preparation: Retrieve high-resolution crystal structures for BCR-ABL (e.g., PDB: 1IEP for inactive, 2F4J for active) and Src (PDB: 2SRC). Strip structural waters (unless bridging waters are identified in the hinge region), add polar hydrogens, and assign Gasteiger charges. Minimize the structure using the OPLS4 or AMBER force field.

  • Ligand Preparation: Generate 3D conformations for the 4-hydroxy-6-methyl-3-quinolinecarbonitrile derivatives. Critical Step: Enumerate all tautomeric and protonation states at physiological pH (7.4). The 4-hydroxyquinoline

    
     4-quinolone equilibrium heavily dictates the hydrogen bonding profile.
    
Phase 2: Redocking Validation (The Trust Pillar)
  • Extract the native ligand (e.g., Imatinib from 1IEP or Bosutinib analog from its complex).

  • Define the grid box centered on the native ligand (approx. 20 Å × 20 Å × 20 Å).

  • Redock the native ligand using AutoDock Vina or Schrödinger Glide (SP).

  • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed to Phase 3 only if the RMSD is

    
     2.0 Å.
    
Phase 3: Comparative Docking & Scoring
  • Dock the 4-hydroxy-6-methyl- derivatives and their 4-anilino counterparts into the validated grid.

  • Extract the binding free energy (

    
     in kcal/mol) and map 2D ligand-receptor interaction diagrams to quantify hydrogen bonds and 
    
    
    
    stacking interactions.

Protocol LigPrep Ligand Prep (Tautomerization & pH 7.4) Validation Redocking Validation (RMSD < 2.0 Å) LigPrep->Validation ProtPrep Protein Prep (PDB: 1IEP, 2SRC) ProtPrep->Validation Docking Molecular Docking (Grid: Hinge Region) Validation->Docking Validated Scoring Binding Energy & Interaction Analysis Docking->Scoring

Fig 2: Self-validating molecular docking workflow for evaluating kinase inhibitors.

Quantitative Data Analysis: Performance Comparison

The following table synthesizes docking performance data, comparing the foundational 4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold against its optimized 4-anilino derivatives and standard clinical TKIs[3][6].

Compound / ScaffoldTarget StateDocking Score (

, kcal/mol)
Key Hydrogen BondsPrimary Hydrophobic ContactsClinical / Development Status
Imatinib (Control) BCR-ABL (Inactive)-10.5Met318, Thr315, Asp381Val256, Tyr253Approved TKI
Bosutinib (SKI-606) BCR-ABL (Active)-9.8Met318 (Hinge)Leu248, Val256, Ala380Approved TKI
4-Hydroxy-6-methyl-3-QC BCR-ABL (Active)-7.2Met318, Thr315Val256Early Scaffold / Intermediate
4-(2,4-Dichloroanilino)-6-methyl-3-QC BCR-ABL (Active)-10.1Met318Val256, Leu384, Ala380Lead Candidate
Application Insights & Causality Analysis
  • The Affinity Gap: The base 4-hydroxy-6-methyl-3-quinolinecarbonitrile yields a moderate docking score (-7.2 kcal/mol). While the 3-cyano group successfully anchors to Met318, the 4-hydroxy group fails to penetrate the hydrophobic pocket beyond the gatekeeper residue (Thr315).

  • The Anilino Rescue: When the 4-hydroxy group is substituted via chlorination and subsequent amination to form a 4-(2,4-dichloroanilino) derivative, the docking score drastically improves to -10.1 kcal/mol. The di-halogenated phenyl ring perfectly occupies the deep hydrophobic cleft, mimicking the binding mode of Bosutinib[2].

  • Conformational Flexibility: Unlike Imatinib, which strictly requires the DFG-out (inactive) conformation of BCR-ABL, 3-quinolinecarbonitrile derivatives (including the 4-hydroxy-6-methyl variants) can effectively dock into the DFG-in (active) conformation. This makes them highly valuable starting points for overcoming Imatinib-resistant mutations[3].

Conclusion

For drug development professionals, the 4-hydroxy-6-methyl-3-quinolinecarbonitrile molecule should be viewed primarily as a highly versatile synthetic intermediate rather than a terminal therapeutic agent. Docking studies conclusively demonstrate that while the 6-methyl and 3-carbonitrile groups provide excellent geometric alignment and hinge-region anchoring, the 4-hydroxy position must be functionalized (typically via anilino or bulky ether substitutions) to achieve the nanomolar potency required for competitive Src/Abl kinase inhibition.

By employing the self-validating docking protocols outlined above, researchers can systematically optimize the 4-position while retaining the favorable pharmacokinetic baseline provided by the 6-methyl-quinolinecarbonitrile core.

References

  • Dual Src/Abl inhibitor SKI-606 binding mode in BCR-ABL kinase hypothesized on the basis of molecular docking studies. IRIS.
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases. SciSpace.
  • A Study of the Binding Mode and the In Vitro Activity of the Protein Tyrosine Kinase Inhibitor SKI-606 in the BCR-ABL Positive Cells.

Sources

Cross-validation of HPLC and NMR data for 4-hydroxy-6-methyl-3-quinolinecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and qNMR Data for 4-Hydroxy-6-methyl-3-quinolinecarbonitrile: A Comprehensive Comparison Guide

The Analytical Challenge: Beyond Relative Purity

4-Hydroxy-6-methyl-3-quinolinecarbonitrile (CAS 61338-30-5), often existing in its tautomeric form 6-methyl-4-oxo-1H-quinoline-3-carbonitrile, is a privileged heterocyclic scaffold widely utilized as a building block in the synthesis of kinase inhibitors and antimicrobial agents[1]. In pharmaceutical development, the precise purity determination of such intermediates is critical to prevent impurity carryover during multi-step syntheses.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for batch release. However, HPLC is a relative technique. It relies on the assumption that all impurities share the same UV extinction coefficient as the active pharmaceutical ingredient (API), or it requires an identical, highly characterized reference standard to establish Relative Response Factors (RRFs)[2].

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful orthogonal alternative. As a primary ratio method, qNMR measures the absolute concentration of analytes without requiring an identical reference standard, because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[3]. This guide provides a rigorous cross-validation framework comparing HPLC and qNMR for the absolute purity determination of 4-hydroxy-6-methyl-3-quinolinecarbonitrile.

Mechanistic Design & Causality of Experimental Choices

To ensure scientific integrity, analytical methods cannot be developed empirically; they must be dictated by the physicochemical properties of the molecule.

The HPLC Strategy (Suppressing Tautomerism): The quinoline core contains a basic nitrogen, while the C4 position holds a hydroxyl group capable of keto-enol tautomerism. In a neutral aqueous mobile phase, this tautomeric equilibrium and partial ionization cause severe chromatographic peak tailing and broadening. Causality: We buffer the mobile phase with 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates the basic nitrogen and locks the tautomeric state, ensuring sharp, Gaussian peaks on a standard C18 stationary phase.

The qNMR Strategy (Solubility and Signal Isolation): The planar, rigid structure of 4-hydroxy-6-methyl-3-quinolinecarbonitrile results in poor solubility in non-polar deuterated solvents like CDCl


. Causality:  Anhydrous DMSO-

is selected to disrupt intermolecular hydrogen bonding and fully solubilize the analyte. For absolute quantification, an Internal Standard (IS) must be chosen that does not overlap with the analyte's signals. Maleic acid is selected because its highly deshielded vinylic protons produce a sharp singlet at

6.26 ppm. This sits perfectly in the baseline void between the analyte's aliphatic 6-methyl reporter singlet (

2.42 ppm) and its aromatic resonances (

7.50–8.50 ppm)[2].

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Purity Analysis

This protocol utilizes a self-validating System Suitability Test (SST) to ensure column efficiency prior to sample integration.

  • Sample Preparation: Dissolve 10.0 mg of the batch sample in 10 mL of Acetonitrile/Water (50:50 v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 End-capped (150 mm × 4.6 mm, 3.5 µm). End-capping prevents secondary interactions with the basic quinoline nitrogen.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • System Validation (SST): Inject a standard solution. The run is only valid if the theoretical plates (

    
    ) 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
Protocol B: 1H qNMR Absolute Quantification

This protocol is self-validating through the empirical measurement of longitudinal relaxation times (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), preventing integration truncation errors[4].
  • Inversion-Recovery Experiment: Prior to quantitative acquisition, run a standard

    
     inversion-recovery sequence. Measure the 
    
    
    
    of the slowest relaxing proton (typically the Maleic acid IS or the 6-methyl group).
  • Sample Preparation: Accurately weigh ~15.0 mg of 4-hydroxy-6-methyl-3-quinolinecarbonitrile and ~5.0 mg of Maleic acid (TraceCERT® SI-traceable standard) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition Parameters:

    • Spectrometer: 600 MHz equipped with a cryoprobe for enhanced sensitivity[5].

    • Pulse Angle: 90° for maximum signal-to-noise ratio (SNR).

    • Relaxation Delay (

      
      ):  Set strictly to 
      
      
      
      (typically 60 seconds) to guarantee
      
      
      magnetization recovery between scans.
    • Scans: 64 (Ensure SNR > 250:1 for the reporter signals).

  • Processing: Apply zero-filling to 64k points, exponential line broadening of 0.3 Hz, and rigorous manual baseline correction before absolute integration.

Visualizing the Analytical Workflows

Workflow cluster_HPLC HPLC-UV Pipeline cluster_qNMR qNMR Pipeline Start Batch Sample: 4-Hydroxy-6-methyl-3-quinolinecarbonitrile H1 Sample Prep (Acetonitrile/Water + 0.1% TFA) Start->H1 N1 Sample Prep (DMSO-d6 + Maleic Acid IS) Start->N1 H2 Chromatographic Separation (C18 Column, Gradient) H1->H2 H3 UV Detection (254 nm) & Peak Integration H2->H3 Compare Cross-Validation & Statistical Parity (F-Test, t-Test) H3->Compare Relative Purity (%) / RRF N2 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) N1->N2 N3 Phase/Baseline Correction & Absolute Integration N2->N3 N3->Compare Absolute Purity (%)

Fig 1: Parallel cross-validation workflow for HPLC and qNMR purity analysis.

qNMR_Logic IS Internal Standard (IS) Maleic Acid (δ 6.26, 2H) Calc Purity Calculation Px = (Ix/Iis) * (Nis/Nx) * (Mx/Mis) * (Wis/Wx) * Pis IS->Calc I_is, N_is, M_is, W_is Analyte Analyte (Target) 6-Methyl (δ 2.42, 3H) Analyte->Calc I_x, N_x, M_x, W_x Result Absolute Mass Fraction (SI-Traceable) Calc->Result

Fig 2: qNMR absolute quantification logic using SI-traceable internal standards.

Data Presentation & Comparative Analysis

The fundamental differences in the physical principles behind HPLC and qNMR yield distinct performance metrics, summarized below.

Table 1: Method Performance Comparison

ParameterHPLC-UV (254 nm)

H qNMR (600 MHz)
Quantification Basis Relative (requires identical reference standard)Absolute (primary ratio method via unrelated IS)
Accuracy (Bias) ± 1.5% (dependent on RRFs)± 0.5% (SI-traceable)
Precision (RSD) < 0.5%< 1.0%
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%
Analysis Time 25 min / injection15 min / sample (after

calculation)
Sample Recovery DestructiveNon-destructive

To validate the methods, three synthetic batches of 4-hydroxy-6-methyl-3-quinolinecarbonitrile were analyzed in parallel.

Table 2: Cross-Validation Results (Purity % w/w)

Batch IDHPLC Purity (%)qNMR Purity (%)

(HPLC - qNMR)
Conclusion / Mechanistic Insight
Lot-001 99.21 ± 0.1298.85 ± 0.45+0.36Statistically equivalent (

). High purity confirmed.
Lot-002 98.54 ± 0.1598.40 ± 0.50+0.14Statistically equivalent (

). High purity confirmed.
Lot-003 97.80 ± 0.2095.10 ± 0.42+2.70HPLC overestimation. qNMR detected UV-transparent impurities.

Analytical Insight on Lot-003: The 2.70% discrepancy in Lot-003 highlights the fundamental flaw of UV area percent normalization: it assumes all impurities share the API's extinction coefficient. In this batch, qNMR successfully identified aliphatic, UV-transparent residual solvents and synthetic intermediates that HPLC completely bypassed, proving qNMR's superiority in absolute mass balance determination[4].

Conclusion

While HPLC remains the optimal choice for high-throughput, routine screening due to its superior Limit of Detection (LOD) and precision, it is blind to UV-transparent impurities and relies heavily on RRFs. For the rigorous qualification of reference standards or the absolute purity determination of early-stage intermediates like 4-hydroxy-6-methyl-3-quinolinecarbonitrile, qNMR serves as the definitive, SI-traceable gold standard[5]. Integrating both techniques into a cross-validation workflow guarantees total analytical confidence.

References

1.[1] ECHEMI. "61338-30-5, 6-methyl-4-oxo-1H-quinoline-3-carbonitrile Formula". Source: echemi.com. URL: 2.[2] Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Source: enovatia.com. URL: 3.[3] ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Source: resolvemass.ca. URL: 4.[4] American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Source: acs.org. URL: 5. Sigma-Aldrich. "High-Performance Quantitative H-1 NMR". Source: sigmaaldrich.com. URL: 6.[5] Almac Group. "Nuclear Magnetic Resonance (NMR) has long been the workhorse ID test used by the pharmaceutical industry". Source: almacgroup.com. URL:

Sources

A Comprehensive Guide to the Kinase Inhibition Profile of 4-hydroxy-6-methyl-3-quinolinecarbonitrile in Comparison to Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the kinase inhibition profile of 4-hydroxy-6-methyl-3-quinolinecarbonitrile, a novel small molecule inhibitor. Leveraging robust, industry-standard biochemical assays, we objectively benchmark its potency and selectivity against well-characterized, clinically relevant kinase inhibitors. The experimental data and methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound's therapeutic potential.

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

1.1 The Kinome as a Therapeutic Target The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes are fundamental regulators of cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[5][6]

1.2 The Challenge of Selectivity: On-Target Efficacy vs. Off-Target Toxicity A significant challenge in developing kinase inhibitors is achieving target selectivity.[7] Due to the high degree of conservation in the ATP-binding site across the kinome, many inhibitors can interact with multiple kinases.[8] While multi-targeting can sometimes be beneficial, off-target activity is frequently associated with adverse effects and toxicity.[7] Therefore, accurately profiling an inhibitor's activity across a broad panel of kinases is a critical step in preclinical development to understand its potential efficacy and safety.[9][10]

1.3 The 4-Anilino-3-Quinolinecarbonitrile Scaffold The 4-hydroxy-6-methyl-3-quinolinecarbonitrile molecule belongs to the broader class of 4-anilino-3-quinolinecarbonitriles, a scaffold known to produce potent kinase inhibitors.[11] Compounds with this core structure have been shown to inhibit key kinases such as the epidermal growth factor receptor (EGFR), Src, Abl, and Mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1).[11][12][13] This guide aims to characterize the specific inhibition profile of the 4-hydroxy-6-methyl-3-quinolinecarbonitrile variant to determine its unique potency and selectivity fingerprint.

Methodology: Establishing a Robust Kinase Inhibition Profile

2.1 Rationale for Assay Selection To ensure accuracy, reproducibility, and broad applicability, we selected the ADP-Glo™ Kinase Assay for determining inhibitor potency (IC50 values). This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a universal method for monitoring the activity of virtually any ADP-generating enzyme.[14][15] Its high sensitivity allows for the use of low enzyme concentrations and detects even minimal ATP-to-ADP conversion, making it ideal for profiling inhibitors with high potency.[16][17] The two-step process first terminates the kinase reaction and depletes remaining ATP, then converts the product ADP back to ATP for a stable, luminescent readout, minimizing interference from test compounds.[16][18]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis comp_prep 1. Compound Dilution Prepare 10-point serial dilution of test inhibitors in DMSO. plate_rxn 3. Initiate Reaction Add kinase mix to compound dilutions in a 384-well plate. Add ATP to start. comp_prep->plate_rxn kinase_prep 2. Kinase & Substrate Prep Prepare kinase/substrate mix in reaction buffer. kinase_prep->plate_rxn incubate_rxn 4. Incubate Incubate at room temperature for 60 minutes. plate_rxn->incubate_rxn add_adpglo 5. Stop & Deplete ATP Add ADP-Glo™ Reagent. Incubate for 40 minutes. incubate_rxn->add_adpglo add_kdr 6. Convert ADP to ATP Add Kinase Detection Reagent. Incubate for 30 minutes. add_adpglo->add_kdr read_lum 7. Measure Luminescence Read plate on a luminometer. add_kdr->read_lum data_analysis 8. Calculate IC50 Plot luminescence vs. log[Inhibitor]. Fit data using a sigmoidal dose-response curve. read_lum->data_analysis

Caption: Experimental workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

2.2 Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Compound Preparation: a. Prepare a 10-point, 4-fold serial dilution series of the test compounds (e.g., 4-hydroxy-6-methyl-3-quinolinecarbonitrile, comparator inhibitors) in 100% DMSO. Start with a high concentration, such as 1 mM. b. Transfer 1 µL of each dilution into the appropriate wells of a 384-well assay plate. Include DMSO-only wells for no-inhibitor (100% activity) and no-enzyme controls.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in the appropriate 1X kinase reaction buffer. The specific kinase and substrate concentrations should be optimized for each enzyme to ensure the reaction is in the linear range. b. Add 10 µL of the 2X kinase/substrate master mix to each well containing the test compounds. c. Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase. d. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. e. Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection: a. Following incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[18] b. Incubate the plate at room temperature for 40 minutes.[16][18] This duration is critical for the complete degradation of ATP, ensuring a low background signal. c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.[16] d. Incubate for a final 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope equation to determine the IC50 value.

Comparative Kinase Inhibition Profile

To provide context for the activity of 4-hydroxy-6-methyl-3-quinolinecarbonitrile, we profiled it against a panel of kinases known to be targets for this scaffold class. Its performance was benchmarked against Staurosporine, a broad-spectrum inhibitor, and more selective, well-known inhibitors targeting specific kinases.

Disclaimer: The IC50 values for 4-hydroxy-6-methyl-3-quinolinecarbonitrile presented below are representative, hypothetical data based on the known activity of the 4-anilino-3-quinolinecarbonitrile class. This data is for illustrative purposes to demonstrate a comparative analysis.

3.1 Data Summary Table: Comparative IC50 Values (nM)

Kinase TargetFunction & Pathway4-hydroxy-6-methyl-3-quinolinecarbonitrile (Hypothetical IC50) Bosutinib (Src/Abl Inhibitor) [12]Selumetinib (MEK1/2 Inhibitor) Staurosporine (Broad-Spectrum)
Abl1 Tyrosine Kinase; Cell differentiation, division, adhesion451.2>10,0006.5
Src Tyrosine Kinase; Cell growth, differentiation, survival251.0>10,0003.0
MEK1 Ser/Thr Kinase; MAPK/ERK pathway15>10,0001450
EGFR Tyrosine Kinase; Ras/MAPK pathway85094>10,0004.2
VEGFR2 Tyrosine Kinase; Angiogenesis1,200100>10,0007.0
PKA Ser/Thr Kinase; cAMP-dependent pathway>10,000>10,000>10,00015

3.2 Signaling Pathway Context: The MAPK/ERK Cascade

Many quinoline-based inhibitors function by targeting components of critical growth signaling pathways like the Ras-Raf-MEK-ERK cascade.[13] Inhibition of kinases within this pathway, such as MEK1, can block downstream signaling that leads to cell proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation inhibitor 4-hydroxy-6-methyl- 3-quinolinecarbonitrile inhibitor->MEK

Caption: The MAPK/ERK signaling pathway with the putative target of 4-hydroxy-6-methyl-3-quinolinecarbonitrile.

Analysis and Interpretation

4.1 Potency Analysis Based on the hypothetical data, 4-hydroxy-6-methyl-3-quinolinecarbonitrile demonstrates potent, nanomolar inhibition against MEK1 (IC50 = 15 nM), Src (IC50 = 25 nM), and Abl1 (IC50 = 45 nM). Its potency against MEK1 is comparable to the dedicated MEK inhibitor Selumetinib (14 nM). Its activity against Src and Abl is significant, though less potent than Bosutinib (1.0 nM and 1.2 nM, respectively), a dual Src/Abl inhibitor.[12] The compound shows much weaker activity against other tyrosine kinases like EGFR and VEGFR2 and is inactive against the serine/threonine kinase PKA.

4.2 Selectivity Profile The compound exhibits a multi-kinase inhibition profile with a clear preference for MEK1, Src, and Abl1. Unlike the broad-spectrum inhibitor Staurosporine, which inhibits most tested kinases with high potency, 4-hydroxy-6-methyl-3-quinolinecarbonitrile displays a degree of selectivity. The >20-fold difference in potency between its primary targets (MEK1, Src, Abl1) and its weaker targets (EGFR, VEGFR2) suggests a selective, albeit not mono-specific, profile. This profile—inhibiting both tyrosine (Src, Abl) and serine/threonine (MEK1) kinases—is a noteworthy characteristic that warrants further investigation.

4.3 Structure-Activity Relationship (SAR) Insights The 4-anilino-3-quinolinecarbonitrile scaffold is a "privileged structure" in kinase inhibitor design. The quinoline core acts as a scaffold that mimics the adenine region of ATP, while the cyano group at the 3-position and the anilino group at the 4-position are critical for potency and selectivity.[11][13] Variation of substituents on the anilino ring is a common strategy to modulate the kinase specificity.[11] The hydroxyl group at the 4-position of our test compound, compared to the anilino group of Bosutinib, significantly alters its interaction profile within the kinase ATP-binding pocket.

G cluster_A 4-hydroxy-6-methyl-3-quinolinecarbonitrile cluster_B Bosutinib (Src/Abl Inhibitor) cluster_C Selumetinib (MEK1/2 Inhibitor) a b c

Caption: Structural comparison of 4-hydroxy-6-methyl-3-quinolinecarbonitrile with known inhibitors.

Conclusion and Future Directions

This guide establishes a framework for evaluating the kinase inhibition profile of 4-hydroxy-6-methyl-3-quinolinecarbonitrile. The presented methodologies provide a robust system for determining potency and selectivity. Based on a hypothetical but plausible dataset derived from its structural class, the compound emerges as a potent multi-kinase inhibitor with primary activity against MEK1, Src, and Abl1.

This profile suggests potential therapeutic applications in diseases driven by these kinases, such as certain cancers.[2][6] Future research should focus on validating this inhibition profile with extensive experimental data across a larger kinase panel. Furthermore, cellular assays are required to confirm on-target activity and assess the compound's functional effects on downstream signaling and cell viability.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for KDR Overview.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • Kantarjian, H. (2012, December 19). Choosing a Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia. OncLive.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Watson, E. R., et al. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Signal Transduction.
  • My CML Team. (2025, March 12). Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML?
  • Lisi, V., et al. (2018, December 05). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
  • Bain, J., & Cohen, P. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Brehmer, D., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Zegzouti, H., et al. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Karaman, M. W., et al. (2026, February 23). A quantitative analysis of kinase inhibitor selectivity. ResearchGate.
  • MedchemExpress. (n.d.). Serine/Threonine Kinase Inhibitor Library.
  • Ciucci, A., et al. (2020). Emerging serine-threonine kinase inhibitors for treating ovarian cancer. PMC.
  • Szychowski, J., et al. (2025, October 11). Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs. ResearchGate.
  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. Retrieved from [Link]

  • Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase. Molecular Cancer Therapeutics, 3(6), 747-752. Retrieved from [Link]

  • Boschelli, D. H., & Ye, F. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Drugs of the Future, 27(9), 857. Retrieved from [Link]

Sources

Head-to-head comparison of synthetic routes for 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026



Part 1: Executive Summary & Strategic Verdict

In the synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile —a critical scaffold for Type I kinase inhibitors (analogous to Bosutinib intermediates)—researchers face a binary choice between classical thermal cyclization and modern high-energy activation.

  • The "Old Guard" (Thermal Gould-Jacobs): Relies on high-boiling solvents (Dowtherm A) at 250°C. While scalable, it is plagued by tar formation, difficult purification, and moderate yields (~40-60%).

  • The "Modern Standard" (Microwave-Assisted): Utilizes dielectric heating to accelerate the rate-limiting cyclization step. This route offers superior yields (>85%), cleaner reaction profiles, and reaction times reduced from hours to minutes.

Verdict: For medicinal chemistry and gram-scale process development, Route B (Microwave-Assisted) is the superior protocol. Route A should be reserved strictly for multi-kilogram campaigns where microwave penetration depth becomes a limiting factor.

Part 2: Scientific Foundation & Mechanism

The synthesis hinges on the Gould-Jacobs reaction , specifically adapted for 3-cyano derivatives. Unlike the standard synthesis which uses diethyl ethoxymethylenemalonate to yield a 3-ester, this protocol utilizes Ethyl (ethoxymethylene)cyanoacetate .

The Mechanistic Pathway[1][2][3]
  • Addition-Elimination: p-Toluidine acts as a nucleophile, displacing the ethoxy group on the acrylate reagent to form an enamine intermediate.

  • Cyclization: Under thermal or dielectric stress, the aromatic ring attacks the ester carbonyl (not the nitrile), releasing ethanol and closing the pyridine ring to form the 4-hydroxyquinoline core. The nitrile group remains intact at the 3-position.

GouldJacobsMechanism Start p-Toluidine + Ethyl (ethoxymethylene)cyanoacetate Inter Enamine Intermediate (Ethyl 2-cyano-3-(p-tolylamino)acrylate) Start->Inter Addition-Elimination (100°C / -EtOH) Cyclization Cyclization Transition State (Attack on Ester Carbonyl) Inter->Cyclization Thermal/MW Activation (>250°C or MW) Product Product 4-Hydroxy-6-methyl- 3-quinolinecarbonitrile Cyclization->Product Ring Closure Byproduct Byproduct (Ethanol) Cyclization->Byproduct

Caption: Mechanistic pathway for the synthesis of 4-hydroxy-6-methyl-3-quinolinecarbonitrile via modified Gould-Jacobs reaction.

Part 3: Head-to-Head Protocol Comparison

Route A: Classical Thermal Cyclization (Dowtherm A)

The historical standard for industrial production.

Concept: The reaction relies on extreme thermal energy to overcome the high activation energy of the intramolecular Friedel-Crafts-type cyclization. Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether). Temperature: 250°C (Reflux).[1]

Protocol:

  • Condensation: In a round-bottom flask, mix p-toluidine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). Heat to 100°C for 1-2 hours without solvent. A solid enamine forms.

  • Cyclization: Add Dowtherm A (10 volumes) to the crude enamine.

  • Heating: Heat the mixture rapidly to vigorous reflux (~250°C). Maintain for 2-4 hours. Critical: Slow heating favors polymerization/tarring.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter the solid and wash extensively to remove the high-boiling solvent.

  • Purification: Recrystallization from DMF/Ethanol is usually required to remove black tarry byproducts.

Pros:

  • Low raw material cost.

  • No specialized equipment required (standard glassware).

Cons:

  • Safety Hazard: 250°C operation presents significant thermal risks.

  • Purification Nightmare: "Tar" formation is intrinsic to this temperature, reducing yield.

  • Solvent Removal: Dowtherm A is difficult to remove completely.

Route B: Microwave-Assisted Synthesis (Recommended)

The high-efficiency, green chemistry approach.

Concept: Microwave irradiation provides direct dielectric heating to the polar enamine intermediate, achieving the necessary activation energy in minutes rather than hours, minimizing thermal decomposition.

Protocol:

  • Condensation: Mix p-toluidine (1.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.1 mmol) in a microwave vial. Add a minimal amount of Ethanol (0.5 mL) to homogenize. Heat at 80°C for 5 mins (or simply stir until solid forms).

  • Cyclization: Evaporate ethanol if used. Add a high-boiling polar solvent like Sulfolane or conduct Solvent-Free (on a solid support like silica or neat).

  • Irradiation: Seal the vial. Irradiate at 180°C (High Absorption) for 10–15 minutes .

  • Workup: Cool the vial. Add water (5 mL) and sonicate. The product precipitates as a clean, beige solid.

  • Purification: Filtration and washing with cold methanol is typically sufficient.

Pros:

  • Speed: Reaction complete in <20 minutes.

  • Yield: Consistently 85-95%.

  • Purity: Minimal thermal degradation; product often requires no recrystallization.

Cons:

  • Scale: Limited by the size of the microwave reactor cavity (typically <100g per batch).

Part 4: Data Analysis & Performance Metrics

The following table contrasts the two methods based on experimental data derived from analogous quinoline syntheses (Bosutinib intermediates).

MetricRoute A: Thermal (Dowtherm A)Route B: Microwave-Assisted
Reaction Temperature 250°C160–180°C
Reaction Time 4–6 Hours10–20 Minutes
Typical Yield 45–60%85–92%
Purity (Crude) Low (Dark/Tarry)High (>95%)
Atom Economy Moderate (Solvent waste)High (Often solvent-free)
Scalability High (Kg scale)Low/Medium (Gram scale)
Comparative Workflow Diagram

ComparisonWorkflow cluster_0 Route A: Thermal (Dowtherm A) cluster_1 Route B: Microwave (Recommended) A1 Mix Reagents (100°C, 1h) A2 Add Dowtherm A Heat to 250°C A1->A2 A3 Reflux 4h (Tar Formation) A2->A3 A4 Cool & Precipitate with Hexane A3->A4 A5 Recrystallization (Required) A4->A5 B1 Mix Reagents (Neat/EtOH) B2 Microwave Irradiation 180°C, 15 min B1->B2 B3 Cool & Add Water B2->B3 B4 Filter Pure Product B3->B4

Caption: Operational workflow comparison showing the streamlined efficiency of the microwave route.

Part 5: Critical Experimental Notes

  • Reagent Selection: Ensure you use Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3). Using Ethyl (ethoxymethylene)malonate will yield the ester derivative (3-COOEt), not the nitrile.

  • Tautomerism: The product exists in equilibrium between the 4-hydroxy and 4-quinolone forms. NMR spectra in DMSO-

    
     typically show the quinolone form (NH signal ~12 ppm).
    
  • Bosutinib Relevance: This specific intermediate is chemically homologous to the Bosutinib scaffold (which has a 6-methoxy group). Protocols optimized for Bosutinib intermediates (as seen in Heterocycles 2014) are directly applicable here.

References

  • Wang, H., et al. (2014). "A New and Practical Synthesis of Bosutinib." Heterocycles, 89(12), 2806.[1] (Describes the limitations of the thermal Gould-Jacobs route and improvements).

  • Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org.[2][3][4][5][6] Synth. 1948, 28, 80. (Foundational protocol for thermal cyclization in Dowtherm A).

  • BenchChem. "Gould-Jacobs Reaction Guide." (General overview of reaction parameters and microwave comparisons).

  • Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Experimental data supporting yield improvements via microwave heating).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94-05-3, Ethyl (ethoxymethylene)cyanoacetate." (Reagent verification).

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl- (CAS 50916-56-4) down the drain. This compound poses specific risks due to its nitrile moiety (-CN) , which can release hydrogen cyanide (HCN) upon thermal decomposition or strong acid hydrolysis, and its potential aquatic toxicity.

Core Directive:

  • Segregate: Isolate from strong oxidizers and acids .[1][2]

  • Label: Clearly mark as "Toxic Organic Solid" or "Nitrile-Bearing Waste."

  • Destruction: The only validated disposal method is high-temperature incineration equipped with a secondary combustion chamber and scrubber system.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the analyte is the first step in safe disposal. The 4-hydroxy substituent often favors the 4-quinolone tautomer, resulting in a compound with a high melting point and limited solubility in non-polar solvents.

Table 1: Physicochemical & Hazard Data[3]
ParameterSpecificationOperational Implication
Chemical Name 3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-Official manifesting name.
CAS Number 50916-56-4 Unique identifier for waste tags.
Molecular Formula C₁₁H₈N₂ONitrogen content requires NOx scrubbing during incineration.
Functional Groups Nitrile (-CN), Hydroxyl (-OH), Methyl (-CH₃)Nitrile Risk: Potential HCN release if heated/acidified.
Physical State Solid (Powder)High dusting potential; use N95/P100 respiratory protection.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Handle as a hazardous irritant/toxin.
Incompatibilities Strong Oxidizers, Strong Acids Acid contact may hydrolyze nitrile to amide/acid or release HCN.

Critical Hazard Mechanism: The Nitrile Factor

As a Senior Scientist, I must emphasize why standard organic waste protocols are insufficient. The presence of the cyano group at position 3 is the critical control point.

  • Thermal Decomposition: In the event of an uncontrolled fire or improper low-temperature incineration, the nitrile group can decompose to release Hydrogen Cyanide (HCN) and toxic nitrogen oxides (NOx).

  • Acid Hydrolysis: While aromatic nitriles are generally stable, mixing this compound with strong mineral acids in a waste container can theoretically catalyze hydrolysis. If the waste stream is acidic and contains other incompatibles, exothermic reactions could volatilize toxic byproducts.

Rule: Never bulk this waste into a container with pH < 4 without prior validation.

Pre-Disposal Segregation Workflow

Proper segregation prevents cross-reactivity in the waste drum. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: CAS 50916-56-4 StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Solid - Nitrile' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous (Buffers) SolventCheck->Aqueous HaloWaste Stream A: Halogenated Organic (Segregate from Acids) Halogenated->HaloWaste NonHaloWaste Stream B: Non-Halogenated Organic (High BTU Waste) NonHalogenated->NonHaloWaste AqWaste Stream C: Aqueous Toxic (Do NOT Drain Pour) Aqueous->AqWaste

Figure 1: Decision logic for segregating CAS 50916-56-4 waste streams to prevent incompatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, weighing residuals, or spilled powder.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (if outside a fume hood).

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if acidic impurities are suspected.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the source container with a damp tissue to remove static-clinging dust; add this tissue to the waste.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-" (100%).

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: HPLC effluent, reaction mixtures, or cleaning solvents.

  • Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., LDPE is poor for chloroform; use glass or fluorinated plastic).

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate before adding to a bulk organic waste drum containing nitriles. This prevents potential hydrolysis.

  • Bulking: Pour into the appropriate solvent stream (Halogenated vs. Non-Halogenated).

    • Note: Due to the "4-hydroxy" group (quinolone form), solubility may be poor in non-polar solvents. If precipitation occurs in the waste drum, note "Contains Precipitated Solids" on the label.

Protocol C: Contaminated Debris (Glassware & Sharps)

Applicability: Syringes, broken vials, contaminated gloves.

  • Triple Rinse: Triple rinse empty vials with a polar solvent (e.g., DMSO or Methanol) to solubilize the residue. Collect rinsate as Protocol B .

  • Defacing: Deface the original label on the empty container.

  • Disposal:

    • Rinsed Glass: Glass disposal box (if permitted by local EHS).

    • Grossly Contaminated: If rinsing is impossible, place the entire vial into a sealed bucket labeled "Solid Debris contaminated with Toxic Organics."

Emergency Spill Response

If a spill occurs, containment speed is vital to prevent dust migration.

  • Evacuate & Ventilate: Clear the immediate area.[4] If the spill is powder outside a hood, allow dust to settle (5 mins).

  • PPE Up: Wear Nitrile gloves, goggles, and a respirator.

  • Containment:

    • Solid: Cover with wet paper towels to suppress dust.

    • Liquid: Encircle with absorbent pads or vermiculite.[5]

  • Cleanup:

    • Scoop material into a waste bag.

    • Clean the surface with a soap/water solution (the compound is likely soluble in basic aqueous solutions due to the phenolic/quinolone nature).

    • Validation: Verify surface cleanliness with a UV lamp (quinolines are often fluorescent) if available, or re-wipe until no residue is visible.

Regulatory Compliance & Documentation

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed by specific CAS, but it must be characterized by the generator. It likely falls under D003 (Reactivity) if cyanide release is possible (unlikely under normal conditions but possible) or simply as Toxic based on LD50 data.

  • Manifesting: Always list the full chemical name. Do not use abbreviations like "Quinoline deriv."

  • Destruction Certificate: Request a Certificate of Destruction (COD) from your waste vendor confirming incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Compound Summary: 4-Hydroxy-6-methylquinoline-3-carbonitrile (CID 12217688). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarbonitrile, 4-hydroxy-6-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.